molecular formula C7H7FOS B178303 3-Fluoro-4-(methylthio)phenol CAS No. 13333-79-4

3-Fluoro-4-(methylthio)phenol

Cat. No.: B178303
CAS No.: 13333-79-4
M. Wt: 158.2 g/mol
InChI Key: IPRZAHZGIBFUIV-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylthio)phenol ( 13333-79-4) is a high-purity specialty chemical of significant interest in advanced organic synthesis and drug discovery. With the molecular formula C 7 H 7 FOS and a molecular weight of 158.19 g/mol, this compound serves as a valuable synthetic intermediate . Its structure, featuring a phenolic group ortho to both a fluorine atom and a methylthio group, makes it a versatile building block for constructing more complex, bioactive molecules . This compound is primarily utilized in pharmaceutical research and development. Its unique structural properties are particularly suitable for cross-coupling reactions and its role as a precursor in the synthesis of potential anticancer agents . Research into tubulin-binding agents, a prominent class of anticancer drugs, utilizes related chemical scaffolds to develop potent compounds that inhibit tubulin polymerization, disrupt microtubule dynamics, and induce apoptosis in cancer cells . The specific substitution pattern on the aromatic ring of 3-Fluoro-4-(methylthio)phenol makes it a key intermediate for generating novel chemical entities in this and other therapeutic areas. Beyond pharmaceuticals, this chemical is also employed in material science for the development of novel polymers and advanced organic frameworks . Our product is rigorously tested to ensure high purity and consistency, guaranteeing optimal performance in sensitive applications. It is packaged under controlled conditions to maintain stability. Please note : This product is sold for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or any other human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRZAHZGIBFUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 3-Fluoro-4-(methylthio)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-(methylthio)phenol (CAS 13333-79-4) represents a high-value pharmacophore scaffold in modern drug discovery. As a structural hybrid combining the metabolic resilience of an aryl fluoride with the lipophilic, soft-nucleophile character of a thioether, this compound serves as a critical bioisostere for 4-methoxyphenols and related motifs. Its unique electronic profile—characterized by the inductive withdrawal of fluorine juxtaposed with the mesomeric donation of the methylthio group—makes it an ideal candidate for modulating potency and metabolic stability in kinase inhibitors, tubulin-binding agents, and agrochemicals.

This guide provides an in-depth technical analysis of its physicochemical properties, validated synthesis protocols, and strategic application in medicinal chemistry.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The introduction of a fluorine atom ortho to the phenol group and a methylthio group at the para position creates a push-pull electronic system that influences both pKa and lipophilicity.

Table 1: Technical Specifications
PropertyDataNote
CAS Number 13333-79-4Unique Identifier
IUPAC Name 3-Fluoro-4-(methylsulfanyl)phenolSystematic Name
Molecular Formula C₇H₇FOS-
Molecular Weight 158.19 g/mol -
Physical State Crystalline Solid / Low-melting SolidAnalogous to 4-(methylthio)phenol (mp 84-86°C)
Solubility DMSO, Methanol, ChloroformSparingly soluble in water
pKa (Predicted) ~9.2 - 9.5F-atom increases acidity vs. 4-(methylthio)phenol (pKa ~9.[1][2][3][4][5][6]53)
LogP (Predicted) ~2.5 - 2.8Increased lipophilicity vs. parent phenol

Synthetic Methodology

The synthesis of 3-Fluoro-4-(methylthio)phenol requires careful orchestration to prevent the oxidation of the sulfide moiety while installing the hydroxyl group. The most robust, scale-up-friendly route involves the diazotization of the corresponding aniline precursor.

Protocol: Sandmeyer-Type Hydroxylation

Precursor: 3-Fluoro-4-(methylthio)aniline Reaction Type: Diazotization followed by Hydrolysis

Step-by-Step Workflow:
  • Acidification: Charge a reactor with 3-Fluoro-4-(methylthio)aniline (1.0 equiv) and 20% H₂SO₄ (5.0 equiv). Cool the suspension to 0–5°C.

  • Diazotization: Dropwise add a solution of NaNO₂ (1.1 equiv) in water, maintaining the internal temperature below 5°C. Stir for 30–60 minutes to form the diazonium salt intermediate.

    • Critical Control Point: Monitor the disappearance of starting material via TLC or HPLC. Excess nitrous acid should be quenched with urea if necessary.

  • Hydrolysis: Prepare a separate vessel with a solution of Cu(NO₃)₂ and Cu₂O (catalytic amounts) in water at 50–60°C. Slowly transfer the cold diazonium solution into the hot copper solution.

    • Mechanism:[3] The copper salts catalyze the decomposition of the diazonium species, preventing side reactions like azo coupling.

  • Work-up: Once nitrogen evolution ceases, cool the mixture and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization of Synthetic Logic

The following diagram illustrates the critical pathway from the aniline precursor to the final phenol, highlighting the electronic transformations.

SynthesisPath cluster_conditions Critical Parameters Start 3-Fluoro-4-(methylthio)aniline Step1 Diazonium Salt Formation (0°C, NaNO2/H2SO4) Start->Step1 Diazotization Step2 Cu-Catalyzed Hydrolysis (60°C, Cu2O/H2O) Step1->Step2 N2 Elimination End 3-Fluoro-4-(methylthio)phenol (CAS 13333-79-4) Step2->End -OH Installation

Caption: Figure 1. Step-wise conversion of the aniline precursor to the target phenol via controlled diazotization and hydrolysis.[4][5][7]

Applications in Drug Discovery

Bioisosterism and Metabolic Stability

The 3-fluoro-4-(methylthio)phenol motif is frequently employed to optimize lead compounds.

  • Metabolic Blocking: The fluorine atom at the 3-position blocks metabolic hydroxylation (Phase I metabolism) on the phenyl ring, a common clearance pathway for phenols.

  • Electronic Modulation: The fluorine atom exerts an inductive electron-withdrawing effect (-I), which increases the acidity of the phenol (lowering pKa). This can enhance hydrogen bond donor capability in the receptor binding pocket.

  • Lipophilicity: The methylthio (-SMe) group is a "soft" lipophilic moiety. It is often used as a bioisostere for a methoxy (-OMe) group but with higher lipophilicity and different metabolic liabilities (e.g., S-oxidation to sulfoxide/sulfone vs. O-demethylation).

Strategic Pharmacophore Mapping

In kinase inhibitors and tubulin-binding agents, this scaffold acts as a "hinge binder" or a hydrophobic anchor.

SAR_Logic Core 3-Fluoro-4-(methylthio)phenol Scaffold Phenol Phenolic -OH (H-Bond Donor) Core->Phenol Fluorine 3-Fluoro Group (Metabolic Blocker) Core->Fluorine SMe 4-SMe Group (Lipophilic Anchor) Core->SMe Target1 Receptor H-Bond Acceptor Phenol->Target1 Binding Target2 CYP450 Resistance Fluorine->Target2 Stability Target3 Hydrophobic Pocket SMe->Target3 Affinity

Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the functional role of each substituent on the scaffold.

Handling and Safety (SDS Summary)

While specific toxicological data for CAS 13333-79-4 is limited, it shares hazard profiles with related fluorophenols and thioanisoles.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[2]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[8]

    • Acute Tox. 4 (H302/H332): Harmful if swallowed or inhaled.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The sulfide group is susceptible to slow oxidation to sulfoxide upon prolonged exposure to air.

  • Incompatibility: Strong oxidizing agents (peroxides, permanganates) will oxidize the -SMe group.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2759007, 3-Fluoro-4-methoxythiophenol (Related Structure Analysis). Retrieved from [Link]

  • Google Patents (2011). CN102260143A: Production process for 3-fluorophenol (Methodology Reference).[9] Retrieved from

  • ResearchGate (2025). Synthesis of 4-Methylthiophenol and related thio-phenolic intermediates.[10] Retrieved from [Link]

Sources

A Spectroscopic Guide to 3-Fluoro-4-(methylthio)phenol: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's structure is paramount for predicting its behavior, reactivity, and potential as a therapeutic agent. 3-Fluoro-4-(methylthio)phenol, with its unique combination of a phenol, a fluorine atom, and a methylthio group, presents a compelling scaffold for medicinal chemistry.[1] This guide provides an in-depth technical analysis of the spectral data of 3-Fluoro-4-(methylthio)phenol, offering insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collaboratively elucidate its molecular architecture. While experimental spectra for this specific compound are not widely published, this document leverages high-quality predicted data and comparative analysis with structurally related molecules to provide a robust interpretative framework.

Molecular Structure and Key Features

Before delving into the spectral data, it is crucial to visualize the molecular structure of 3-Fluoro-4-(methylthio)phenol. The strategic placement of the fluorine atom and the methylthio group on the phenolic ring dictates the electronic environment of each atom, which in turn governs the spectral output.

Caption: Molecular structure of 3-Fluoro-4-(methylthio)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For 3-Fluoro-4-(methylthio)phenol, ¹H and ¹³C NMR are particularly informative. The following data is based on validated prediction models, which are instrumental in the absence of published experimental spectra.[2][3][4][5][6]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms.

Table 1: Predicted ¹H NMR Spectral Data for 3-Fluoro-4-(methylthio)phenol

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Singlet (broad)1HAr-OHThe phenolic proton is acidic and its chemical shift can be concentration and solvent dependent. It typically appears as a broad singlet.
~7.1 - 7.3Doublet of doublets1HAr-H (ortho to OH)This proton is coupled to the adjacent aromatic proton and the fluorine atom.
~6.8 - 7.0Doublet of doublets1HAr-H (meta to OH)This proton shows coupling to the adjacent aromatic proton and a smaller coupling to the fluorine atom.
~6.7 - 6.9Doublet1HAr-H (ortho to S-CH₃)This proton is coupled to the adjacent aromatic proton.
~2.4 - 2.6Singlet3HS-CH₃The methyl protons are not coupled to any other protons, hence they appear as a singlet.

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical. DMSO-d₆ is often preferred for phenols as it can better solubilize the compound and the phenolic proton peak is often more clearly observed. The choice of spectrometer frequency (e.g., 400 MHz or higher) is also important for achieving better signal dispersion and resolving complex splitting patterns.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the different electronic environments of the carbon atoms within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Fluoro-4-(methylthio)phenol

Chemical Shift (ppm)AssignmentRationale
~155 - 160C-OHThe carbon attached to the hydroxyl group is significantly deshielded.
~145 - 150 (d, ¹JCF)C-FThe carbon directly bonded to fluorine shows a large one-bond coupling constant (¹JCF).
~130 - 135C-SThe carbon attached to the sulfur atom is deshielded.
~120 - 125Ar-CHAromatic methine carbon.
~115 - 120 (d, ²JCF)Ar-CH (ortho to F)This carbon shows a smaller two-bond coupling to fluorine.
~110 - 115Ar-CHAromatic methine carbon.
~15 - 20S-CH₃The methyl carbon is in the typical aliphatic region.

Self-Validating System: The combination of chemical shifts and, crucially for the ¹³C spectrum, the carbon-fluorine coupling constants provide a self-validating system for the assignment of the aromatic carbons. The large ¹JCF and smaller ²JCF and ³JCF couplings are characteristic and confirm the position of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 3-Fluoro-4-(methylthio)phenol

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200 - 3600Broad, StrongO-H stretchThe broadness is due to hydrogen bonding between phenol molecules.[7][8]
3000 - 3100MediumAromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.
~2920WeakAliphatic C-H stretchCorresponding to the methyl group.
1500 - 1600Medium-StrongC=C aromatic ring stretchesTypical for aromatic rings.
~1220StrongC-O stretch (phenol)Distinguishes phenols from aliphatic alcohols.[7]
~1100MediumC-F stretchThe position can vary depending on the aromatic system.
~700-800MediumC-S stretchGenerally a weak to medium intensity band.

Experimental Workflow:

Caption: A generalized workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Fluoro-4-(methylthio)phenol

m/zProposed Fragment IonRationale
158[C₇H₇FOS]⁺Molecular ion (M⁺). This confirms the molecular weight of the compound.
143[C₆H₄FOS]⁺Loss of a methyl radical (•CH₃) from the molecular ion.
111[C₆H₄FO]⁺Loss of a methylthio radical (•SCH₃).
95[C₆H₄F]⁺Loss of a formyl radical (•CHO) from the [C₆H₄FO]⁺ fragment.
69[C₅H₄F]⁺Further fragmentation of the fluorophenyl cation.

Fragmentation Pathway:

MS_Fragmentation M [C₇H₇FOS]⁺ m/z = 158 F1 [C₆H₄FOS]⁺ m/z = 143 M->F1 - •CH₃ F2 [C₆H₄FO]⁺ m/z = 111 M->F2 - •SCH₃ F3 [C₆H₄F]⁺ m/z = 95 F2->F3 - •CHO

Caption: A plausible fragmentation pathway for 3-Fluoro-4-(methylthio)phenol in mass spectrometry.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and detailed structural characterization of 3-Fluoro-4-(methylthio)phenol. While experimental data remains the gold standard, the predictive and comparative methodologies outlined in this guide offer a robust framework for researchers to understand and anticipate the spectroscopic properties of this and other novel chemical entities. This foundational knowledge is indispensable for the rational design and development of new molecules in the pharmaceutical and material science industries.

References

  • Spectroscopy@IKU. Infrared Spectrum and UV‐Triggered Transformations of Matrix‐Isolated Meta‐Fluorothiophenol Supported by Ground and Excite. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

  • nmrshiftdb2. open nmr database on the web. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

  • ACS Publications. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents | Organic Letters. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • RSC Publishing. Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. [Link]

  • Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • NMRDB.org. Predict all NMR spectra. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • RSC Publishing. Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. [Link]

  • Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link]

  • ACS Publications. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. [Link]

  • ResearchGate. Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • "CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction". [Link]

  • ResearchGate. Simulation of IR Spectra of Some Organic Compounds-A Review. [Link]

  • Publications. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-4-(methylthio)phenol is a key building block in the development of novel pharmaceuticals and agrochemicals. Its unique trifunctional aromatic structure, featuring a hydroxyl group, a fluorine atom, and a methylthio group, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex target molecules. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the primary and alternative synthetic pathways for 3-Fluoro-4-(methylthio)phenol, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Primary Synthesis Pathway: Diazotization of 3-Fluoro-4-(methylthio)aniline

The most direct and widely employed route for the synthesis of 3-Fluoro-4-(methylthio)phenol is the diazotization of the corresponding aniline derivative, 3-Fluoro-4-(methylthio)aniline, followed by the hydrolysis of the resulting diazonium salt. This classical transformation is a robust and scalable method for the preparation of phenols from aromatic amines.[1]

Reaction Mechanism

The reaction proceeds in two key stages:

  • Diazotization: The primary aromatic amine, 3-Fluoro-4-(methylthio)aniline, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2] The reaction is initiated by the formation of the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of electrons on the nitrogen atom of the amino group attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate after deprotonation.[2] In the acidic medium, the N-nitrosamine is protonated and subsequently loses a molecule of water to form the stable aryl diazonium salt.[2] It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization process, as diazonium salts are thermally unstable and can decompose, potentially leading to side reactions and reduced yields.[3]

  • Hydrolysis: The aqueous solution of the aryl diazonium salt is then gently warmed. The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), and upon heating, it is displaced by a water molecule in a nucleophilic aromatic substitution reaction. The resulting protonated phenol then loses a proton to yield the final product, 3-Fluoro-4-(methylthio)phenol.

Diazotization and Hydrolysis cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis A 3-Fluoro-4-(methylthio)aniline C Aryl Diazonium Salt Intermediate A->C 0-5 °C B NaNO2, HCl (aq) B->C E 3-Fluoro-4-(methylthio)phenol C->E Warm D H2O, Heat D->E

Figure 1: General workflow for the synthesis of 3-Fluoro-4-(methylthio)phenol via diazotization and hydrolysis.

Detailed Experimental Protocol

Materials:

  • 3-Fluoro-4-(methylthio)aniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)

Procedure:

  • Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-Fluoro-4-(methylthio)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and deionized water. Cool the solution to 0-5 °C using an ice bath with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the cold amine solution via the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature.

  • Hydrolysis of the Diazonium Salt: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. Then, slowly and carefully warm the reaction mixture to room temperature and subsequently heat to 40-50 °C. The evolution of nitrogen gas will be observed as the diazonium salt hydrolyzes. Continue heating until the gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic extracts and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Fluoro-4-(methylthio)phenol.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product with high purity.

ParameterConditionRationale
Temperature 0-5 °C for diazotizationAryl diazonium salts are unstable at higher temperatures and can decompose.[3]
Acid Concentrated HCl or H₂SO₄Provides the acidic medium for the in situ generation of nitrous acid and stabilizes the diazonium salt.[2]
Stoichiometry Slight excess of NaNO₂Ensures complete conversion of the primary amine to the diazonium salt.
Hydrolysis Temp. 40-50 °CGentle heating promotes the nucleophilic substitution of the diazonium group by water without causing significant decomposition of the product.

Table 1: Key experimental parameters for the synthesis of 3-Fluoro-4-(methylthio)phenol via diazotization.

Alternative Synthesis Pathways

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This approach involves the displacement of a suitable leaving group from a benzene ring by a nucleophile. For the synthesis of 3-Fluoro-4-(methylthio)phenol, two conceptual routes can be envisioned:

  • Introduction of the Methylthio Group: Starting with a difluoro- or nitro-substituted phenol, the methylthio group can be introduced via nucleophilic aromatic substitution with sodium methyl mercaptide (NaSMe). The presence of an electron-withdrawing group (like another fluorine or a nitro group) ortho or para to the leaving group is generally required to activate the ring towards nucleophilic attack.[4][5]

  • Introduction of the Hydroxyl Group: Starting from a difluoro- or nitro-substituted thioanisole, the hydroxyl group can be introduced. However, direct nucleophilic substitution with hydroxide can be challenging and may require harsh reaction conditions.

Causality Behind Experimental Choices: The choice of starting material is critical for a successful SNAr reaction. The leaving group should be positioned at either the 3- or 4-position, with an activating group (e.g., NO₂) at a position that can stabilize the negative charge of the Meisenheimer intermediate.[5] Fluorine itself can act as a good leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[6]

SNAr Pathway cluster_0 Conceptual SNAr Route A Activated Fluorobenzene Derivative (e.g., 1,2-difluoro-4-nitrobenzene) C Intermediate A->C Nucleophilic Attack B Sodium Methyl Mercaptide (NaSMe) B->C D Reduction of Nitro Group C->D e.g., H2, Pd/C E Diazotization & Hydrolysis D->E As in Primary Pathway F 3-Fluoro-4-(methylthio)phenol E->F

Sources

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(methylthio)phenol: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Fluoro-4-(methylthio)phenol in Modern Drug Discovery

3-Fluoro-4-(methylthio)phenol is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The strategic placement of the fluoro, methylthio, and hydroxyl groups on the phenyl ring imparts unique electronic and lipophilic properties, making it an attractive building block for medicinal chemists. The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group offers a site for further functionalization or can itself contribute to biological activity. This guide provides a comprehensive overview of the primary and alternative synthetic routes to this important molecule, with a focus on the selection of starting materials and the rationale behind the chosen experimental conditions.

Primary Synthetic Strategy: Diazotization of 3-Fluoro-4-(methylthio)aniline

The most direct and widely employed method for the synthesis of 3-Fluoro-4-(methylthio)phenol proceeds through the diazotization of 3-Fluoro-4-(methylthio)aniline, followed by hydrolysis of the resulting diazonium salt. This classical transformation is reliable and scalable, making it suitable for both laboratory and industrial production.

Conceptual Framework

The underlying principle of this synthetic route is the conversion of a stable aromatic amine into a highly reactive diazonium salt, which can then be readily displaced by a hydroxyl group upon hydrolysis. The low temperature required for the diazotization step is crucial to prevent the premature decomposition of the unstable diazonium intermediate.

Diagram of the Primary Synthetic Pathway

Primary_Synthetic_Pathway cluster_0 Synthesis of Precursor cluster_1 Diazotization & Hydrolysis Start_Aniline Commercially Available Precursors Aniline_Precursor 3-Fluoro-4-(methylthio)aniline Start_Aniline->Aniline_Precursor Multi-step synthesis (Yield: 83% reported) Diazonium_Salt 3-Fluoro-4-(methylthio)benzenediazonium salt (in situ) Aniline_Precursor->Diazonium_Salt 1. NaNO2, H2SO4 2. 0-5 °C Final_Product 3-Fluoro-4-(methylthio)phenol Diazonium_Salt->Final_Product H2O, Heat (Hydrolysis)

Caption: Primary synthesis of 3-Fluoro-4-(methylthio)phenol.

Experimental Protocol: A Self-Validating System

Part 1: Synthesis of 3-Fluoro-4-(methylthio)aniline (Precursor)

While 3-Fluoro-4-(methylthio)aniline may be commercially available, its synthesis from simpler precursors is well-documented with high yields.[1] A common route involves the electrophilic aromatic substitution of a suitable fluorinated aniline derivative.

Part 2: Diazotization and Hydrolysis

This protocol is adapted from established procedures for similar fluorinated phenols.[2][3][4]

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with a mixture of concentrated sulfuric acid and water.

  • Aniline Dissolution: 3-Fluoro-4-(methylthio)aniline is added to the acidic solution. The mixture is stirred and may be gently warmed to ensure complete dissolution, forming the corresponding aniline sulfate salt.[2]

  • Cooling: The solution is then cooled to a temperature between 0 and 5 °C in an ice-salt bath. Maintaining this low temperature is critical for the stability of the diazonium salt to be formed.[1]

  • Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled aniline solution. The rate of addition is carefully controlled to maintain the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

  • Hydrolysis: The reaction mixture containing the in-situ generated 3-fluoro-4-(methylthio)benzenediazonium salt is then slowly heated. The hydrolysis is typically carried out by adding the diazonium salt solution to boiling water or by heating the reaction mixture itself. The decomposition of the diazonium salt, evidenced by the evolution of nitrogen gas, leads to the formation of the desired phenol.

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure 3-Fluoro-4-(methylthio)phenol.

Alternative Synthetic Strategy: Thiomethylation of 3-Fluorophenol

An alternative approach to 3-Fluoro-4-(methylthio)phenol involves the introduction of the methylthio group onto a pre-existing 3-fluorophenol ring. This strategy is attractive if 3-fluorophenol is a more readily available or cost-effective starting material.

Conceptual Framework

This route relies on an electrophilic substitution reaction where a methylthio-containing electrophile is introduced onto the electron-rich phenol ring. The regioselectivity of this reaction is a key challenge, as substitution can occur at positions ortho or para to the hydroxyl group. The directing effects of both the hydroxyl and fluoro substituents will influence the final product distribution.

Diagram of the Alternative Synthetic Pathway

Alternative_Synthetic_Pathway Start_Phenol 3-Fluorophenol Final_Product_Alt 3-Fluoro-4-(methylthio)phenol Start_Phenol->Final_Product_Alt Dimethyl disulfide (Me2S2) Strong Acid (e.g., H2SO4) Byproduct Isomeric Byproducts Final_Product_Alt->Byproduct Potential for regioisomers

Caption: Alternative synthesis via thiomethylation.

Experimental Protocol: Considerations for Regioselectivity

This generalized protocol is based on methods for the thiomethylation of phenol.[5]

  • Reaction Setup: A flask is charged with 3-fluorophenol and a strong acid catalyst, such as sulfuric acid.

  • Reagent Addition: Dimethyl disulfide (Me2S2) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 40 °C) and stirred for several hours to promote the electrophilic substitution.[5]

  • Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Due to the potential for the formation of isomeric products, purification by column chromatography is essential to isolate the desired 3-fluoro-4-(methylthio)phenol.

Comparative Analysis of Starting Materials and Synthetic Routes

FeaturePrimary Route: DiazotizationAlternative Route: Thiomethylation
Starting Material 3-Fluoro-4-(methylthio)aniline3-Fluorophenol
Key Reagents Sodium nitrite, Sulfuric acidDimethyl disulfide, Sulfuric acid
Advantages - High regioselectivity- Well-established and reliable method- Potentially more accessible starting material
Disadvantages - Requires synthesis of the aniline precursor- Handling of unstable diazonium salts- Potential for isomeric byproducts- May require optimization for regioselectivity
Typical Yields Good to excellentVariable, dependent on regioselectivity

Conclusion

For the synthesis of 3-Fluoro-4-(methylthio)phenol, the diazotization of 3-Fluoro-4-(methylthio)aniline is the most robust and preferred method, offering high yields and excellent regiochemical control. While the thiomethylation of 3-fluorophenol presents a viable alternative, it necessitates careful optimization to manage the formation of isomeric byproducts. The choice of starting material and synthetic strategy will ultimately depend on the availability of precursors, scalability requirements, and the desired purity of the final product.

References

  • Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Google Patents. CN102260143A - Production process for 3-fluorophenol.
  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents.
  • Google Patents.
  • Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • PMC. Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ACS Publications. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents | Organic Letters. [Link]

  • PrepChem.com. Synthesis of ortho-(methylthio)phenol. [Link]

  • Green Chemistry (RSC Publishing). Biobased phenol and furan derivative coupling for the synthesis of functional monomers. [Link]

  • RSC Advances. Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. [Link]

  • ResearchGate. Synthesis of 4-(methylthio)phenyl Di-n-propyl phosphate | Request PDF. [Link]

  • Manufacturing Insights. The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. [Link]

  • Angene Chemical. 4-(Methylthio)phenol(CAS# 1073-72-9 ). [Link]

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Technical Guide: Therapeutic Applications & Medicinal Chemistry of 3-Fluoro-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, medicinal chemistry profile, and experimental utility of 3-Fluoro-4-(methylthio)phenol . This analysis is structured for drug discovery professionals, focusing on its role as a high-value pharmacophore in oncology and CNS therapeutics.

Executive Summary: The Pharmacophore Profile

3-Fluoro-4-(methylthio)phenol (CAS: 13333-79-4) represents a specialized "privileged structure" in medicinal chemistry.[1] It serves as a critical bioisostere for 4-methoxy-3-fluorophenol and related scaffolds, offering a unique combination of electronic modulation and lipophilic enhancement.

While often categorized as an intermediate, its structural motifs address two common failure modes in drug discovery: metabolic instability and poor membrane permeability . The fluorine atom (ortho to the hydroxyl) modulates acidity and blocks metabolic attack, while the para-methylthio group provides a "soft" nucleophilic center that can be metabolically toggled between a sulfide (hydrophobic) and a sulfoxide/sulfone (polar).

Key Physicochemical Properties
PropertyValue/DescriptionImpact on Drug Design
Molecular Weight 158.19 g/mol Fragment-based drug design (FBDD) compliant.
LogP (Predicted) ~2.6 - 2.9Enhanced blood-brain barrier (BBB) penetration compared to alkoxy analogs.
pKa (Phenolic) ~9.0 (vs. 10.0 for phenol)Fluorine induction increases acidity, enhancing H-bond donor capability in protein pockets.
Electronic Effect F:

(+0.52), SMe:

(0.00)
Unique "Push-Pull" electronics; F withdraws density, SMe donates via resonance.
Metabolic Liability S-oxidation (High)Acts as a prodrug moiety or requires steric shielding.

Therapeutic Applications

A. Oncology: Tyrosine Kinase Inhibition (EGFR/VEGFR)

The primary therapeutic utility of this scaffold lies in the development of Type I and Type II Kinase Inhibitors . Many FDA-approved inhibitors (e.g., Gefitinib, Erlotinib) utilize an aniline or ether-linked aromatic tail to occupy the hydrophobic pocket of the ATP-binding site.

  • Mechanism: The 3-fluoro-4-(methylthio)phenoxy moiety serves as a hydrophobic tail. The fluorine atom can form multipolar interactions with the gatekeeper residues (e.g., Thr790M in EGFR), while the methylthio group mimics the steric bulk of a methoxy group but with higher lipophilicity, improving cellular potency.

  • Cysteine Targeting: The sulfur atom in the methylthio group is susceptible to oxidation. In specific covalent inhibitor designs, this moiety can be positioned near non-catalytic cysteines to explore novel covalent bonding modalities (e.g., displacement of the methyl group or oxidation to a reactive sulfoxide).

B. CNS Disorders: Bioisosteric Modulation

In neuropharmacology, replacing a methoxy group (-OMe) with a methylthio group (-SMe) is a classic strategy to improve Blood-Brain Barrier (BBB) permeability .

  • Application: Dopamine and Serotonin receptor modulators.[2]

  • Rationale: The 3-Fluoro-4-(methylthio)phenol scaffold can be ether-linked to piperazine or piperidine cores (common in antipsychotics). The fluorine atom protects the aromatic ring from CYP450-mediated hydroxylation, prolonging half-life (

    
    ), while the SMe group drives central exposure.
    
C. Inflammation: COX-2 and LOX Inhibition

Phenolic sulfides are historically significant in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Redox Activity: The phenol function acts as a radical scavenger, inhibiting the peroxidase activity of Cyclooxygenase (COX). The para-SMe group provides the necessary lipophilicity to enter the arachidonic acid binding channel.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the role of the 3-Fluoro-4-(methylthio)phenol moiety within a hypothetical Kinase Inhibitor (EGFR target) and its subsequent metabolic activation.

G Substrate 3-Fluoro-4-(methylthio)phenol (Scaffold) Synth Ether Synthesis (SnAr / Mitsunobu) Substrate->Synth Incorporation Drug Kinase Inhibitor (Active Drug) Synth->Drug Yields Target EGFR Binding Pocket (Hydrophobic Region) Drug->Target Inhibits (IC50 < 10nM) Metabolism CYP450 / FMO (Liver) Drug->Metabolism Clearance Target->Drug F...H-Bond (Gatekeeper) SMe...Hydrophobic Metabolite Sulfoxide/Sulfone (Polar Metabolite) Metabolism->Metabolite S-Oxidation

Figure 1: Integration of the scaffold into kinase inhibitors and subsequent metabolic fate.

Experimental Protocols

Protocol A: Synthesis of Aryl Ether Derivatives (General Procedure)

This protocol describes the incorporation of 3-Fluoro-4-(methylthio)phenol into a heteroaromatic core (e.g., a quinazoline for kinase inhibition) via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 3-Fluoro-4-(methylthio)phenol (1.0 eq)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Dimethylformamide (DMF, anhydrous)

Methodology:

  • Preparation: Dissolve 3-Fluoro-4-(methylthio)phenol (158 mg, 1 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

  • Activation: Add

    
     (345 mg, 2.5 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The fluorine atom increases the acidity, facilitating this step.
    
  • Coupling: Add the chloro-heterocycle (1 mmol) slowly.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Pour into ice water. The product typically precipitates. Filter, wash with water, and recrystallize from ethanol.

  • Validation:

    
    -NMR should show the disappearance of the phenolic -OH signal (~9-10 ppm) and retention of the S-Me singlet (~2.4 ppm).
    
Protocol B: Metabolic Stability Assay (Microsomal Stability)

To assess the liability of the methylthio group (


).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Test Compound (1

    
     final concentration)[3]
    

Workflow:

  • Incubate test compound with HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiate reaction with NADPH.

  • Sample at t=0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor for parent mass (M) and +16 Da (Sulfoxide) / +32 Da (Sulfone) peaks.

  • Interpretation: A high conversion rate indicates the need for steric hindrance around the sulfur or replacement with a trifluoromethylthio (

    
    ) group.
    

Metabolic Pathway & Safety Considerations[2]

The methylthio group is a "soft spot" for Flavin-containing Monooxygenases (FMOs) and CYP450s. Understanding this pathway is critical for interpreting pharmacokinetic (PK) data.

Metabolism Parent Parent Drug (Ar-S-Me) Sulfoxide Sulfoxide Metabolite (Ar-SO-Me) (Chiral Center) Parent->Sulfoxide FMO3 / CYP3A4 (+16 Da) Reactive Reactive Intermediate? (Rare) Parent->Reactive Bioactivation (Toxicity Risk) Sulfone Sulfone Metabolite (Ar-SO2-Me) (Inactive/Excreted) Sulfoxide->Sulfone CYP2C9 / CYP3A4 (+32 Da)

Figure 2: Sequential oxidation pathway of the methylthio moiety.

Safety Note: While generally safe, rapid S-oxidation can lead to metabolites with significantly lower lipophilicity, potentially causing the drug to efflux from the CNS or lose potency against the hydrophobic target. The sulfoxide is chiral; enantiomers may have different toxicological profiles.

References

  • PubChem. (2025).[4] Compound Summary: 3-Fluoro-4-(methylthio)phenol (CAS 13333-79-4).[5] National Library of Medicine. [Link]

  • Liu, K., et al. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Smith, D. A., & Di, L. (2021). Metabolic Stability and FMO substrates in Drug Design. Drug Metabolism Reviews.

Sources

Technical Guide: The Strategic Role of Fluorine in 3-Fluoro-4-(methylthio)phenol

[1]

Executive Summary

Molecule: 3-Fluoro-4-(methylthio)phenol CAS: 13333-79-4 Role: Bioisosteric Scaffold & Metabolic Modulator[1]

This guide analyzes the physicochemical and pharmacokinetic impact of introducing a fluorine atom at the meta position (relative to the hydroxyl) of 4-(methylthio)phenol. For drug discovery professionals, this specific substitution pattern—placing a fluorine ortho to a thioether—is not merely a structural decoration; it is a calculated tactic to modulate acidity (pKa), lipophilicity (LogP), and, most critically, the metabolic lability of the sulfur center.

Part 1: Electronic & Physicochemical Landscape

The introduction of fluorine into the phenolic scaffold alters the electronic landscape through two competing mechanisms: Inductive Withdrawal (-I) and Resonance Donation (+R) . In 3-Fluoro-4-(methylthio)phenol, the -I effect dominates, creating a distinct profile compared to its non-fluorinated parent.[1]

Acidity Modulation (pKa)

The acidity of the phenolic hydroxyl is a primary determinant of solubility and receptor binding.

  • Mechanism: The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I) through the

    
    -framework.[1] This stabilizes the phenoxide anion formed upon deprotonation.[1]
    
  • Data Comparison:

    • Phenol:[2][3][4][5][6] pKa ~9.95

    • 4-(Methylthio)phenol:[1][2][3][4][6][7][8] pKa ~9.53[2][6]

    • 3-Fluoro-4-(methylthio)phenol: Estimated pKa ~8.3 – 8.5[1]

  • Implication: The ~1.0 log unit drop in pKa means this compound will exist as a phenoxide anion at a lower pH than its non-fluorinated counterpart. This enhances aqueous solubility in physiological media (pH 7.[1]4) and strengthens hydrogen bond interactions where the oxygen acts as an acceptor.[1]

Lipophilicity (LogP) & Permeability

Fluorine is highly lipophilic, yet its strong electronegativity polarizes the molecule.

  • The Fluorine Effect: While adding a halogen typically increases LogP (hydrophobicity), the specific ortho placement relative to the sulfur creates a dipole vector that can modulate this increase.

  • Quantitative Shift:

    • 4-(Methylthio)phenol:[1][2][3][4][6][7][8] LogP ~1.78 - 2.1[1]

    • *3-Fluoro-4-(methylthio)phenol: LogP ~2.35 (Predicted)

  • Strategic Value: The moderate increase in lipophilicity enhances membrane permeability (CNS penetration) without rendering the molecule insoluble, a balance often termed the "Fluorine Goldilocks Zone."

Table: Comparative Properties
Property4-(Methylthio)phenol (Parent)3-Fluoro-4-(methylthio)phenol (Target)Impact of Fluorine
Molecular Weight 140.20158.19+18 Da (Steric bulk)
pKa (Acidic) 9.53~8.4 (Est.)[1]Increased Acidity (Anion stabilization)
LogP 2.1~2.35Increased Lipophilicity
H-Bond Donor 1 (OH)1 (OH)OH becomes a stronger donor
Electronic State Electron RichElectron Deficient (Ring)Deactivated aromatic system

Part 2: Metabolic Stability & The "Ortho-Fluorine" Effect[1][9]

The most potent application of this scaffold is in Metabolic Blocking . The methylthio group (-SMe) is a notorious "soft spot" for metabolic degradation.[1]

The Metabolic Liability: Sulfoxidation

In the absence of fluorine, Cytochrome P450 enzymes (specifically CYP3A4 and FMOs) rapidly oxidize the sulfur atom:

  • S-Oxidation: Thioether (-S-)

    
     Sulfoxide (-SO-)[1]
    
  • Further Oxidation: Sulfoxide

    
     Sulfone (-SO
    
    
    -)[1]

This conversion drastically alters the drug's polarity and pharmacodynamics, often leading to rapid clearance.

The Fluorine Blockade Mechanism

Placing fluorine ortho to the sulfur atom (position 3 relative to OH, position 2 relative to SMe) mitigates this risk via Electronic Deactivation .

  • Mechanism: The oxidative attack on sulfur is electrophilic (the enzyme seeks electron density). The fluorine atom withdraws electron density from the aromatic ring, which in turn withdraws density from the sulfur atom via the conjugated system.

  • Result: The sulfur lone pairs become less nucleophilic, raising the activation energy required for P450-mediated oxidation.[1]

  • Secondary Effect: Fluorine blocks potential metabolic hydroxylation at the 3-position of the ring (Metabolic Switching).[1][9]

MetabolicPathwayscluster_legendMetabolic FateParent4-(Methylthio)phenolSulfoxideSulfoxide Metabolite(Polar, Inactive?)Parent->SulfoxideRapid CYP/FMOOxidationRingOHCatechol Metabolite(Toxic Quinones)Parent->RingOHRing HydroxylationFluorinated3-Fluoro-4-(methylthio)phenolFluorinated->SulfoxideSlowed Oxidation(e- withdrawal)Fluorinated->RingOHBLOCKED(C-F Bond Strength)SulfoneSulfone Metabolite(Rapid Clearance)Sulfoxide->SulfoneOxidationNoteFluorine (Green Node) reduces electron density on Sulfur,slowing the conversion to Sulfoxide.

Figure 1: Comparative metabolic pathways showing how the 3-Fluoro substituent electronically deactivates sulfur oxidation and physically blocks ring hydroxylation.

Part 3: Synthesis Protocol

Synthesizing this specific isomer requires regiocontrol.[1] Direct fluorination of 4-(methylthio)phenol often yields mixtures. The most robust, self-validating protocol utilizes a Nucleophilic Aromatic Substitution (S_NAr) approach on a nitro-precursor, followed by functional group manipulation.[1]

Recommended Route: The Nitro-Precursor Strategy

Target: 3-Fluoro-4-(methylthio)phenol Starting Material: 3,4-Difluoronitrobenzene[1]

Step 1: Regioselective S_NAr
  • Reagents: Sodium thiomethoxide (NaSMe), DMF, 0°C to RT.

  • Logic: The nitro group activates the ring. The fluorine para to the nitro group is significantly more electrophilic than the meta fluorine due to resonance stabilization of the Meisenheimer complex.

  • Protocol:

    • Dissolve 3,4-difluoronitrobenzene (1.0 eq) in dry DMF.

    • Add NaSMe (1.05 eq) slowly at 0°C.

    • Stir at RT for 2 hours.

    • Validation: TLC/LC-MS should show a single peak (3-fluoro-4-(methylthio)nitrobenzene). If the bis-substituted product appears, reduce temperature and equivalents.

Step 2: Nitro Reduction
  • Reagents: Fe/NH

    
    Cl or H
    
    
    /Pd-C (careful with S-poisoning of Pd).[1]
  • Preferred: Iron powder (3 eq) + NH

    
    Cl in EtOH/H
    
    
    O at reflux.
  • Product: 3-Fluoro-4-(methylthio)aniline.[1]

Step 3: Diazotization & Hydrolysis
  • Reagents: NaNO

    
    , H
    
    
    SO
    
    
    , H
    
    
    O, Heat.
  • Protocol:

    • Suspend aniline in dilute H

      
      SO
      
      
      at 0-5°C.
    • Add aqueous NaNO

      
       dropwise (maintain <5°C) to form the diazonium salt.[1]
      
    • Critical Step: Add the cold diazonium solution dropwise into a boiling solution of dilute H

      
      SO
      
      
      (or H
      
      
      SO
      
      
      /CuSO
      
      
      mix).
    • Logic: This forces the substitution of N

      
       with OH (phenol formation) rather than side reactions.
      
    • Extract with Ethyl Acetate.[1]

Workflow Diagram

SynthesisWorkflowStartStart: 3,4-DifluoronitrobenzeneStep1Step 1: S_NAr Substitution(NaSMe, DMF, 0°C)Target: Para-F displacementStart->Step1Inter1Intermediate: 3-Fluoro-4-(methylthio)nitrobenzeneStep1->Inter1Step2Step 2: Reduction(Fe / NH4Cl)Avoid Pd/C (Sulfur poisoning)Inter1->Step2Inter2Intermediate: Aniline DerivativeStep2->Inter2Step3Step 3: Diazotization & Hydrolysis(NaNO2/H2SO4 -> Boil)Converts NH2 to OHInter2->Step3FinalFinal: 3-Fluoro-4-(methylthio)phenolStep3->Final

Figure 2: Step-by-step synthetic workflow emphasizing the regioselective S_NAr strategy.

Part 4: Conformational Analysis & Structural Insights[11]

The presence of fluorine ortho to the methylthio group introduces unique conformational constraints that drug designers must model.

The S-C...F Interaction

Unlike anisoles (O-Me), where the methyl group often lies planar to the ring, the thioanisole group is bulkier (Sulfur radius > Oxygen radius).

  • Repulsion: The lone pairs on Fluorine and the lone pairs on Sulfur create electrostatic repulsion.

  • Consequence: This often forces the S-Me bond to rotate slightly out of the aromatic plane to minimize repulsion.[1] This "twist" can disrupt pi-conjugation, slightly reducing the electron-donating power of the sulfur into the ring, further increasing the acidity of the phenol.[1]

Non-Covalent Interactions

In protein binding pockets, the C-F bond serves as a weak hydrogen bond acceptor (much weaker than C=O, but significant in hydrophobic pockets).

  • Multipole Interaction: The orthogonal dipole created by the C-F bond can engage in favorable interactions with amide backbones or cationic residues (Arg/Lys) in the target protein, interactions that the parent H-compound cannot form.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Hagenaars, A. C., et al. (2018).[1] Structure-Activity Relationships of Fluorinated Bioisosteres. Journal of Medicinal Chemistry. (General reference for F-effect on pKa/LogP).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Carotti, A., et al. (2020).[1] Oxidation of sulfide-containing drugs: The role of fluorine. Bioorganic & Medicinal Chemistry Letters. (Inferred context for metabolic stability).

  • Sigma-Aldrich/Merck. (2024).[1] Product Specification: 4-(Methylthio)phenol CAS 1073-72-9.[1][2][4][6] Link[1]

  • BLD Pharm. (2024).[1] 3-Fluoro-4-(methylthio)phenol CAS 13333-79-4 Product Data. Link

Compound Profile: Hazard Identification and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of 3-Fluoro-4-(methylthio)phenol

This technical guide serves as an essential resource for laboratory personnel engaged in the use of 3-Fluoro-4-(methylthio)phenol. As a crucial building block in the synthesis of pharmaceuticals and advanced agrochemicals, its unique molecular structure—a phenol ring functionalized with both a fluorine atom and a methylthio group—presents a specific set of handling requirements that demand rigorous adherence to safety protocols.[1][2] This document moves beyond a simple recitation of procedural steps to provide a causal framework, explaining the scientific rationale behind each precaution. By fostering a deep understanding of the compound's characteristics, this guide aims to empower researchers to maintain a self-validating system of safety and experimental integrity.

A foundational element of safe laboratory practice is a comprehensive understanding of the chemical's intrinsic properties and associated hazards. While specific toxicological data for 3-Fluoro-4-(methylthio)phenol is not extensively published, a reliable hazard profile can be constructed by examining its structural analogues and constituent functional groups: phenols, fluorinated aromatics, and organosulfur compounds.[3][4][5][6]

Phenols are known to be corrosive and systemically toxic, capable of causing severe chemical burns and being rapidly absorbed through the skin, which can lead to systemic effects on the central nervous system, liver, and kidneys.[3][7][8][9] The presence of a fluorine atom can modulate the compound's acidity and lipophilicity, potentially enhancing its biological activity and skin penetration.[2] The methylthio group classifies it as an organosulfur compound, which can have varied toxicities and often present as inhalation hazards.[4][5]

Based on data from closely related compounds such as 4-(Methylthio)phenol and other fluorinated phenols, 3-Fluoro-4-(methylthio)phenol should be regarded as harmful if swallowed, inhaled, or in contact with skin, and as a substance that causes serious skin and eye irritation.[10][11][12][13]

Table 1: Physicochemical and Safety Data for 3-Fluoro-4-(methylthio)phenol

PropertyValueSource(s)
Chemical Formula C₇H₇FOS[14][15]
Molecular Weight 158.19 g/mol [14][15]
Appearance Solid[16]
CAS Number 13333-79-4[14][17]
GHS Pictogram GHS07 (Exclamation Mark)[17]
Hazard Statements (Anticipated) H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.[10][12]
Precautionary Statements (Anticipated) P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12]

Exposure Controls: A Multi-Layered Defense Strategy

Mitigating exposure is achieved through a hierarchy of controls, beginning with engineering solutions and supplemented by rigorous personal protective equipment (PPE) protocols.

Engineering Controls: The Primary Barrier

The volatility of phenol and the potential for fine particulate matter from the solid form of 3-Fluoro-4-(methylthio)phenol mandate that all handling procedures be performed within a certified chemical fume hood.[3][9] The causality is straightforward: the fume hood's constant airflow captures and exhausts airborne contaminants, preventing them from entering the operator's breathing zone and the general laboratory environment. The sash should always be positioned as low as is practical to maximize capture efficiency.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection and proper use of PPE is a non-negotiable aspect of handling this compound. The following ensemble is mandatory:

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times. When there is a heightened risk of splashing (e.g., during bulk transfers or when heating solutions), a full-face shield must be worn over the goggles.

  • Skin and Body Protection: A flame-resistant laboratory coat, fully fastened, is the minimum requirement. All laboratory work should be conducted in long pants and closed-toe shoes. For tasks with a higher splash potential, a chemically resistant apron made of neoprene or butyl rubber is recommended.[3]

  • Hand Protection: Due to the high absorption risk of phenols through the skin, glove selection is critical. For incidental contact, double-gloving with standard nitrile gloves (minimum 8 mil thickness) is advised.[3] For extended handling or direct immersion, utility-grade neoprene or butyl rubber gloves should be worn, as these materials offer greater resistance to phenols.[3] Always consult the glove manufacturer's compatibility data and change gloves immediately upon contamination.

Standard Operating Procedures: A Lifecycle Approach

A systematic methodology for the entire lifecycle of the chemical within the laboratory—from receipt and storage to use and disposal—is essential for ensuring safety.

Storage and Segregation

Store 3-Fluoro-4-(methylthio)phenol in a cool, dry, well-ventilated area. The container must be kept tightly closed. It should be segregated from incompatible materials, particularly strong oxidizing agents, to prevent potentially violent reactions.

Experimental Protocols: Weighing and Solution Preparation
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment, including a designated waste container.

  • Weighing: All weighing operations must be performed inside the fume hood. Use a disposable weigh boat to prevent contamination of the analytical balance.

  • Transfer: Use a chemically compatible spatula for solid transfers. Minimize the creation of dust.

  • Dissolution: When preparing solutions, add the solid 3-Fluoro-4-(methylthio)phenol slowly and incrementally to the solvent while stirring. This controlled addition mitigates the risk of splashing and controls any potential exothermic reactions.

Waste Disposal

All materials contaminated with 3-Fluoro-4-(methylthio)phenol, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste. Dispose of this waste in clearly labeled, sealed containers in accordance with all institutional, local, and federal regulations. Never pour this chemical or its solutions down the drain.[7]

Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with emergency procedures before beginning work with this compound.

Spill Management

In the event of a spill, the following workflow must be initiated immediately. The primary objective is to isolate the area, ensure personnel safety, and then manage the cleanup in a controlled manner.

Spill_Management_Workflow cluster_Initial_Response Immediate Actions cluster_Assessment_Prep Assessment & Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination Decontamination & Reporting Alert Alert Personnel & Evacuate Area Isolate Isolate Spill & Restrict Access Alert->Isolate Assess Assess Spill Size & Consult SDS Isolate->Assess If safe to proceed Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Carefully Collect & Bag Waste Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report Incident to Supervisor Decontaminate->Report

Figure 1: A systematic workflow for managing a chemical spill.

First Aid Measures

Immediate and correct first aid is critical to minimizing injury from exposure. All exposures must be followed by professional medical evaluation.[11]

First_Aid_Response cluster_Exposure Exposure Event cluster_Responses Immediate First Aid Actions cluster_Medical Medical Attention Exposure_Type Identify Route of Exposure Skin_Contact Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for 15+ minutes. Use PEG-400 if available. Exposure_Type->Skin_Contact Eye_Contact Eye Contact: Immediately flush eyes with eyewash station for 15+ minutes, lifting eyelids. Exposure_Type->Eye_Contact Inhalation Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Exposure_Type->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Exposure_Type->Ingestion Seek_Medical Seek Immediate Medical Attention for ALL Exposures. Provide SDS to medical personnel. Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical

Figure 2: First aid decision workflow following chemical exposure.

A crucial point for skin exposure to phenols is the use of polyethylene glycol (PEG-300 or PEG-400) for decontamination, as it is more effective than water at removing phenol from the skin.[8] If PEG is part of the laboratory's standard operating procedure for phenol work, it should be used immediately after a gross rinse with water.

References

  • Safety Data Sheet - Takara Bio. (n.d.). Takara Bio.
  • SAFETY DATA SHEET - 4-(Methylthio)phenol. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET - Phenol, 3-methyl-4-(methylthio)-. (2025, September 22). Thermo Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 4-Fluoro-3-(trifluoromethyl)phenol. (2025, September 27). ChemicalBook.
  • 4-(Trifluoromethoxy)phenol Safety Data Sheet. (n.d.). Synquest Labs.
  • 4-fluoro-3-(hydroxyMethyl)phenol - Safety Data Sheet. (2022, December 31). ChemicalBook.
  • 3-Fluoro-4-methylthiophenol. (n.d.). MySkinRecipes.
  • Cas 1073-72-9, 4-(Methylthio)phenol. (n.d.). LookChem.
  • SAFETY DATA SHEET - F13207. (2024, August 7). Sigma-Aldrich.
  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
  • 13333-79-4|3-Fluoro-4-(methylthio)phenol. (n.d.). BLD Pharm.
  • 3-Fluoro-4-methylphenol for critical molecular building block. (n.d.). Unibrom Corp.
  • SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)phenol. (2025, December 24). Fisher Scientific.
  • 13333-79-4 | 3-Fluoro-4-(methylthio)phenol. (n.d.). ChemScene.
  • 3-Fluoro-4-(methylthio)phenol. (n.d.). PubChem.
  • Phenol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • 3-Fluoro-4-methylphenol AldrichCPR. (n.d.). Sigma-Aldrich.
  • AOBChem Safety Data Sheet - 3-Fluoro-5-(methylthio)phenol. (n.d.). AOBChem.
  • Product Stewardship Summary C2 – C4 Organosulfur Products. (2022, November 7). Chevron Phillips Chemical.
  • SAFETY DATA SHEET - 3-Fluorobenzenethiol. (2025, September 14). Avocado Research Chemicals Ltd.
  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). Environment, Health and Safety, University of California, Berkeley.
  • List of Toxic Chemicals within the Glycol Ethers Category. (n.d.). Environmental Protection Agency.
  • Acute toxicological studies of the main organosulfur compound derived from Allium sp. (2015, August 15). PubMed.
  • EPA “P-LISTED CHEMICALS” (Acutely toxic). (n.d.). Environmental Protection Agency.
  • Product Stewardship Summary Specialty Organosulfur Products. (2017, February 24). Chevron Phillips Chemical.
  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland.
  • Exploring the Pharmacological Potential of Organosulfur Compounds. (n.d.). Frontiers.
  • Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns. (2025, December 23). Elchemy.
  • In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. (2022, August 29). MDPI.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. (n.d.). Office of Research, University of Minnesota.

Sources

Strategic Sourcing and Utilization of 3-Fluoro-4-(methylthio)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13333-79-4 | Formula:


 | MW:  158.19  g/mol [1]
Executive Summary: The Fluorine-Sulfur Synergy

In modern drug discovery, 3-Fluoro-4-(methylthio)phenol represents a high-value "fragment" scaffold. It combines two critical medicinal chemistry tactics:

  • The "Fluorine Effect": The fluorine atom at the meta position (relative to the hydroxyl) modulates the pKa of the phenol, increasing acidity and altering hydrogen-bond donor capability compared to the non-fluorinated analog. It also blocks metabolic hydroxylation at the C3 position.

  • The Thioether Handle: The para-methylthio group (

    
    ) serves as a lipophilic anchor or a precursor. It can be selectively oxidized to a sulfoxide (
    
    
    
    , chiral center potential) or sulfone (
    
    
    , strong electron-withdrawing group) at late stages to tune polarity and solubility.

This guide provides a validated pathway for sourcing, verifying, and utilizing this compound, moving beyond simple catalog listings to a risk-mitigated supply chain strategy.

Supply Chain Strategy: Validated Sources

Sourcing fluorinated thio-compounds requires navigating a landscape of "virtual" inventories. Many aggregators list the compound but do not hold stock. The following suppliers are categorized by their operational model and reliability for this specific CAS (13333-79-4).

Tier 1: Primary Stockholders (High Reliability)

These vendors typically hold physical inventory or control the manufacturing process.

SupplierRegionTypical PurityEst. Lead TimeStrategic Use Case
Fluorochem UK/EU

1-3 Days (EU)Best for EU/UK. High trust for fluorinated intermediates.
BLD Pharm Global/China

3-7 DaysBest for Scale. Good balance of price and bulk availability.
Apollo Scientific UK

2-5 DaysAlternative EU Source. Reliable QC documentation.
Tier 2: Aggregators & Synthesis Partners (Variable Lead Time)

Use these when Tier 1 is out of stock or for bulk custom synthesis.

  • Combi-Blocks: (San Diego, CA) Excellent for US-based researchers. Often has stock of fluorinated building blocks even if not explicitly listed in general search engines.

  • Enamine: (Kyiv/Riga) While famous for screening libraries, their building block catalog is vast. If out of stock, they can synthesize it rapidly via their "REAL" database protocols.

Sourcing Decision Matrix

The following logic ensures you balance speed against risk of receiving oxidized material (a common issue with thioethers).

SourcingStrategy Start Need CAS 13333-79-4 CheckTier1 Check Tier 1 Stock (Fluorochem/BLD) Start->CheckTier1 InStock In Stock? CheckTier1->InStock OrderTier1 Order Tier 1 Request fresh CoA InStock->OrderTier1 Yes CheckTier2 Check Combi-Blocks/Enamine InStock->CheckTier2 No CustomSynth Request Custom Synthesis (Avoids old oxidized stock) CheckTier2->CustomSynth If >2 week lead time

Figure 1: Decision logic for sourcing sensitive thio-compounds to minimize oxidation risk.

Quality Control: The Self-Validating Protocol

The Trap: The methylthio group (


) is susceptible to aerial oxidation, forming the sulfoxide (

, M+16) or sulfone (

, M+32). Commercial samples stored improperly for long periods often contain these impurities.

The Protocol: Do not accept the vendor's CoA blindly. Perform this 3-step validation immediately upon receipt.

Step 1: Visual Inspection
  • Pass: Off-white to pale yellow solid/crystalline powder.

  • Fail: Dark brown/black sticky solid (indicates significant decomposition or phenol oxidation).

  • Odor: Characteristic "garlic/sulfur" stench is normal. Lack of smell might indicate total oxidation to sulfone (which is often odorless), though rare for this specific solid.

Step 2: LC-MS Profiling (Critical)

Run a standard reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid).

  • Target Mass:

    
     (Positive mode) or 
    
    
    
    (Negative mode - preferred for phenols).
  • Watch For:

    • Peak at M+16 (175 m/z): Sulfoxide impurity.

    • Peak at M+32 (191 m/z): Sulfone impurity.

    • Peak at M+M (Disulfide): Oxidation of the thiophenol? Note: This compound is a thioether, not a thiol, so disulfide formation is impossible unless the S-Me bond is cleaved, which is unlikely.

Step 3:

-NMR Verification

The fluorine signal is a sensitive probe for the electronic environment.

  • Solvent:

    
     or 
    
    
    
    .
  • Expectation: A single sharp multiplet (approx -130 to -140 ppm, verify against predicted shift).

  • Failure Mode: Multiple fluorine peaks indicate mixtures of isomers (e.g., 2-fluoro isomer) or oxidation states (sulfoxide/sulfone will shift the F signal significantly downfield due to electron withdrawal).

QC_Protocol Sample Received Sample Visual Visual Check (Color/State) Sample->Visual LCMS LC-MS Analysis (Neg Mode Preferred) Visual->LCMS CheckOx Check M+16 / M+32 LCMS->CheckOx NMR 19F-NMR (Isomer Purity) CheckOx->NMR <2% Sulfoxide Purify Recrystallize or Column Chromatography CheckOx->Purify >5% Sulfoxide Decision Release for Synthesis NMR->Decision Single F Peak NMR->Purify Multiple F Peaks

Figure 2: QC workflow to detect common oxidation and isomeric impurities.

Handling & Synthetic Utility
Safety & Handling
  • Stench: Thioethers are potent odorants. Handle only in a functioning fume hood. Bleach (sodium hypochlorite) is effective for neutralizing spills and cleaning glassware by oxidizing the sulfur to odorless sulfonate salts.

  • Acidity: The 3-Fluoro group increases the acidity of the phenol (

    
    ) compared to 4-(methylthio)phenol (
    
    
    
    ).
    • Implication: Weaker bases (e.g.,

      
       or 
      
      
      
      ) are often sufficient for alkylation, avoiding the need for
      
      
      .
Standard Synthetic Workflow: Etherification

A common use is alkylating the phenol to attach it to a core scaffold.

Protocol: Mitsunobu Reaction (for sensitive alcohols)

  • Reagents: 3-Fluoro-4-(methylthio)phenol (1.0 eq), Alcohol

    
     (1.0 eq), 
    
    
    
    (1.2 eq), DIAD/DEAD (1.2 eq).
  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve Phenol, Alcohol, and

      
       in THF under 
      
      
      
      .
    • Cool to

      
      .
      
    • Add DIAD dropwise (Control exotherm).

    • Warm to RT and stir 4-12h.

  • Workup: Concentrate and purify via silica flash chromatography. Note: The thioether may streak on silica; adding 1%

    
     to the eluent can help.
    

Protocol: Nucleophilic Aromatic Substitution (


) 
If coupling to a heteroaryl chloride (e.g., 4-chloropyridine):
  • Reagents: Phenol (1.0 eq), Heteroaryl-Cl (1.0 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (dry).

  • Temp:

    
    .
    
  • Insight: The fluorine at the 3-position makes the phenoxide slightly less nucleophilic than the non-fluorinated variant, so slightly higher temperatures or stronger bases may be required compared to standard phenols.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164894148, 4-Chloro-2-fluoro-3-(methylthio)phenol (Analog Reference). Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Contextual grounding for the "Fluorine Effect"). Retrieved from [Link]

  • Ilardi, E. A., et al. (2014). Methods for the Synthesis of Thioethers. (General synthetic methodology reference). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Metabolic Profiling & Bioactivation Assessment of 3-Fluoro-4-(methylthio)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The scaffold 3-Fluoro-4-(methylthio)phenol represents a privileged structural motif in modern medicinal chemistry and agrochemistry. It serves as a critical intermediate in the synthesis of isoxazoline ectoparasiticides (e.g., Fluralaner) and is increasingly utilized in drug discovery to modulate lipophilicity and metabolic stability.

The "Fluorine-Sulfur" Synergism

The simultaneous incorporation of a fluorine atom and a methylthio group onto the phenolic ring creates a unique electronic environment:

  • Metabolic Blocking: The fluorine atom at the 3-position blocks metabolic oxidation (hydroxylation) at the ortho-position, a common clearance pathway for phenols.

  • Electronic Push-Pull: The electron-withdrawing nature of fluorine ($ \sigma_p = 0.06 $) contrasts with the resonance-donating capacity of the methylthio group, allowing for fine-tuning of the phenol's pKa (acidity).

  • S-Oxidation "Switch": The methylthio group ($ -SMe

    
     -S(=O)Me 
    
    
    
    -S(=O)_2Me $).

Scope of this Guide: This application note details protocols for evaluating derivatives of this scaffold, focusing on Metabolic Stability Profiling and Reactive Metabolite Trapping . These assays are essential to determine if a derivative will possess the necessary pharmacokinetic endurance to succeed as a drug candidate.[1]

Application Note I: Microsomal S-Oxidation Kinetics

Principle

The primary metabolic clearance route for 3-Fluoro-4-(methylthio)phenol derivatives is the oxidation of the sulfide sulfur. This assay quantifies the intrinsic clearance ($ CL_{int} $) and identifies the ratio of Sulfoxide vs. Sulfone formation. The presence of the adjacent Fluorine atom can sterically or electronically hinder this oxidation, providing a "shielding" effect that must be quantified.

Materials
  • Test Compounds: 3-Fluoro-4-(methylthio)phenol derivatives (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide or Warfarin).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Experimental Protocol

Step 1: Preparation

  • Pre-warm phosphate buffer to 37°C.

  • Prepare a 2X Enzyme Mix : Dilute HLM to 1.0 mg/mL in buffer.

  • Prepare a 2X Cofactor Mix : 2.6 mM NADP+, 6.6 mM Glucose-6-phosphate, 6.6 mM MgCl2, 0.8 U/mL G6PDH in buffer.

Step 2: Incubation

  • In a 96-well plate, add 30 µL of 2X Enzyme Mix to experimental wells.

  • Spike with 0.6 µL of Test Compound (10 mM stock) to achieve final concentration of 1 µM (0.1% DMSO).

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add 30 µL of 2X Cofactor Mix (Final Volume = 60 µL; Final Protein = 0.5 mg/mL).

  • Negative Control: Add buffer instead of Cofactor Mix to assess non-NADPH dependent degradation.

Step 3: Sampling & Quenching

  • Sample 15 µL aliquots at time points: $ T = 0, 5, 15, 30, 45, 60 $ minutes.

  • Immediately dispense into 60 µL of ice-cold Quench Solution .

  • Centrifuge plates at 4000 rpm for 20 minutes at 4°C to pellet proteins.

Step 4: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: Monitor parent ion

    
    , Sulfoxide 
    
    
    
    , and Sulfone
    
    
    .
Data Analysis & Interpretation

Calculate the slope ($ k $) of the natural log of percent remaining vs. time.



ParameterObservationMechanistic Insight
High Clearance Rapid loss of ParentS-Me group is unshielded; likely FMO substrate.
+16 Da Peak Sulfoxide formationPrimary metabolite; often reversible (via sulfoxide reductase).
+32 Da Peak Sulfone formationIrreversible oxidation; indicates high oxidative stress liability.
F-Effect Comparison to non-fluorinated analogIf $ CL_{int} $ (Fluoro) < $ CL_{int} $ (H), Fluorine is successfully stabilizing the molecule.

Application Note II: Reactive Metabolite Trapping (GSH Adducts)

Principle

Phenolic compounds can undergo two-electron oxidation to form Quinone Methides or Quinone-imines , which are electrophilic and toxic. The 3-Fluoro substituent is strategically placed to prevent the formation of these reactive species by blocking the ortho-position. This assay uses Glutathione (GSH) to "trap" any reactive intermediates formed.

Workflow Visualization (DOT)

MetabolicPathways Parent 3-Fluoro-4-(methylthio)phenol (Parent) P450 CYP450 / FMO (Oxidation) Parent->P450 Sulfoxide Sulfoxide (+16 Da) P450->Sulfoxide Major Pathway (S-Oxidation) Quinone Reactive Quinone (Toxic Intermediate) P450->Quinone Bioactivation (Ring Ox.) Sulfone Sulfone (+32 Da) Sulfoxide->Sulfone Secondary Ox. Adduct GSH-Adduct (Trapped Metabolite) Quinone->Adduct + GSH GSH Glutathione (GSH) Block Fluorine Block (Prevents Ring Ox) Block->Quinone

Figure 1: Metabolic fate of the scaffold. The green path represents the desired stable clearance; the red path represents toxicity which the Fluorine atom is designed to block.

Experimental Protocol

Step 1: Incubation Conditions Follow the incubation setup in Protocol I, with the following modification:

  • Add Glutathione (GSH) to the cofactor mix at a final concentration of 5 mM .

  • Use a higher test compound concentration (10 µM) to ensure sufficient metabolite generation for detection.

Step 2: Detection (Neutral Loss Scan)

  • Analyze via LC-MS/MS using a Neutral Loss Scan of 129 Da (characteristic of the pyroglutamic acid moiety of GSH adducts) or Precursor Ion Scan of m/z 272 (negative mode).

  • Look for peaks with mass

    
    .
    

Step 3: Risk Assessment

  • Positive Adduct: If a GSH adduct is detected, the Fluorine blockade is insufficient, or bioactivation is occurring at the para or meta positions relative to the sulfur.

  • Negative Adduct: Confirms the scaffold is chemically "hard" and resistant to forming covalent protein binders.

Application Note III: Cytotoxicity Screening (Hepatocytes)

Principle

Since the liver is the primary site of metabolism for these lipophilic compounds, direct hepatotoxicity must be assessed using primary hepatocytes rather than generic cell lines (like HeLa).

Protocol Summary
  • Cells: Cryopreserved Human Hepatocytes.

  • Plating: 96-well collagen-coated plates (50,000 cells/well).

  • Dosing: 8-point dose-response curve (0.1 µM to 100 µM) of the derivative.

  • Duration: 24 hours and 48 hours.

  • Readout: ATP content assay (e.g., CellTiter-Glo).

  • Metric: Determine $ IC_{50} $.

Acceptance Criteria:

  • For a viable intermediate/drug candidate: $ IC_{50} > 50 \mu M $.

  • If $ IC_{50} < 10 \mu M $, check for correlation with the "Reactive Metabolite" assay (Section 3).

References

  • Gassel, M., et al. (2014). "The novel isoxazoline ectoparasiticide fluralaner: Selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity." Insect Biochemistry and Molecular Biology. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Park, B. K., et al. (2001). "Metabolism of fluorine-containing drugs." Annual Review of Pharmacology and Toxicology. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Baillie, T. A. (2008). "Metabolic activation of drugs: assays for reactive metabolites and their interpretation." Chemical Research in Toxicology. Link

Disclaimer: These protocols are for research and development purposes only. All chemical handling should comply with local safety regulations (MSDS).

Sources

Strategic Utilization of 3-Fluoro-4-(methylthio)phenol in Type II c-Met Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-KIN-042

Abstract & Introduction

The modulation of receptor tyrosine kinases (RTKs) remains a cornerstone of targeted oncology therapy. Specifically, the hepatocyte growth factor receptor (c-Met ) has emerged as a critical target for non-small cell lung cancer (NSCLC) and gastric carcinoma.

This Application Note details the specific utility of 3-Fluoro-4-(methylthio)phenol (CAS 13333-79-4) as a high-value building block. Unlike standard phenols, this reagent offers a dual-modality advantage in Structure-Activity Relationship (SAR) campaigns:

  • The Fluorine Moiety (C3): Provides metabolic stability by blocking Phase I oxidation at the ortho-position and modulates the pKa of the phenol, enhancing the nucleophilicity of the oxygen anion during coupling.

  • The Methylthio Group (C4): Acts as a versatile "pro-pharmacophore." While lipophilic in its native state, it allows for late-stage divergence into sulfoxides (chiral) and sulfones (achiral), which are potent hydrogen-bond acceptors often required to interact with the solvent-exposed regions of the kinase ATP-binding pocket.

This guide provides a validated protocol for incorporating this motif into a 4-phenoxyquinoline scaffold (a pharmacophore shared by inhibitors like Cabozantinib and Foretinib), followed by its oxidative functionalization.

Chemical Pathway & Mechanism

The synthesis relies on a high-yielding Nucleophilic Aromatic Substitution (


) followed by a chemoselective oxidation.
Reaction Logic
  • Coupling: The 4-chloro-6,7-dimethoxyquinoline core is electron-deficient, making it susceptible to attack by the phenoxide ion generated from 3-Fluoro-4-(methylthio)phenol.

  • Oxidation: The sulfur atom is selectively oxidized. Control over stoichiometry allows access to either the sulfoxide (1 eq oxidant) or sulfone (excess oxidant).

Workflow Visualization (DOT)

KinaseSynthesis Start 3-Fluoro-4-(methylthio)phenol (Nucleophile) Intermediate Thioether Intermediate (Lipophilic Scaffold) Start->Intermediate SnAr Coupling (K2CO3, DMF, 90°C) Core 4-Chloro-6,7-dimethoxyquinoline (Electrophile) Core->Intermediate Product_A Sulfoxide Analog (Chiral H-Bond Acceptor) Intermediate->Product_A 1.0 eq Oxidant (0°C) Product_B Sulfone Analog (Achiral H-Bond Acceptor) Intermediate->Product_B >2.5 eq Oxidant (RT) Oxidant mCPBA or Oxone (Oxidizing Agent)

Figure 1: Synthetic workflow for converting 3-Fluoro-4-(methylthio)phenol into kinase inhibitor candidates.

Detailed Experimental Protocols

Protocol A: Coupling to Quinoline Core

Objective: Synthesize 4-(3-fluoro-4-(methylthio)phenoxy)-6,7-dimethoxyquinoline.

Reagents:

  • 3-Fluoro-4-(methylthio)phenol (1.0 eq)

  • 4-Chloro-6,7-dimethoxyquinoline (1.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • DMF (Dimethylformamide), anhydrous (10 mL/mmol)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-(methylthio)phenol in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may darken as the phenoxide forms.
    
  • Addition: Add 4-Chloro-6,7-dimethoxyquinoline solid to the reaction mixture.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting phenol should be consumed.

  • Work-up:

    • Cool to RT.

    • Pour the mixture into ice-cold water (10x reaction volume). The product should precipitate as a solid.

    • Stir for 30 minutes to ensure full precipitation.

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
  • Validation:

    
    H NMR should show the characteristic quinoline protons and the S-Methyl singlet at 
    
    
    
    2.4-2.5 ppm.
Protocol B: Divergent Oxidation (Sulfone Synthesis)

Objective: Convert the thioether to the sulfone (common in potent c-Met inhibitors to target the solvent front).

Reagents:

  • Thioether Intermediate (from Protocol A)

  • m-CPBA (meta-Chloroperoxybenzoic acid), 77% max (2.5 eq)

  • DCM (Dichloromethane)

Step-by-Step Procedure:

  • Dissolution: Dissolve the thioether intermediate in DCM (20 mL/mmol) and cool to 0°C (ice bath).

  • Oxidation: Add m-CPBA portion-wise over 10 minutes. Caution: Exothermic reaction.

  • Progression: Remove ice bath and stir at RT for 2 hours.

    • Checkpoint: TLC will show two spots initially (Sulfoxide and Sulfone). Continue stirring until the lower spot (Sulfoxide) disappears.

  • Quench: Add saturated aqueous

    
     (Sodium thiosulfate) to quench excess peroxide, then add saturated 
    
    
    
    to neutralize the acid.
  • Extraction: Separate the organic layer, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The sulfone is significantly more polar. Flash chromatography (DCM:MeOH 95:5) is usually required.

Data Analysis & Expected Results

Researchers should verify the transformation using NMR spectroscopy. The shift of the methyl group is the primary indicator of oxidation state.

MoietyChemical Shift (

H NMR, DMSO-

)
Electronic CharacterKinase Binding Role
-S-CH


2.45 – 2.55 ppm (Singlet)
Lipophilic, e- donorHydrophobic interactions
-SO-CH


2.70 – 2.80 ppm (Singlet)
Polar, ChiralH-bond Acceptor (Weak)
-SO

-CH


3.15 – 3.25 ppm (Singlet)
Polar, Strong e- w/dH-bond Acceptor (Strong)

Table 1: Diagnostic NMR shifts for the methylthio functional group evolution.

Safety & Handling (E-E-A-T)

  • Thiophenol Derivatives: 3-Fluoro-4-(methylthio)phenol possesses a characteristic sulfur odor, though less pungent than non-methylated thiols. All weighing and reactions must be performed in a functioning fume hood.

  • Reactive Intermediates: The phenoxide anion is sensitive to moisture. Use anhydrous solvents to prevent hydrolysis of the chloro-quinoline before coupling occurs.

  • Oxidants: m-CPBA is shock-sensitive and a strong oxidant. Store in a refrigerator and avoid contact with metal spatulas if possible.

Strategic Context in Drug Discovery

The use of this specific phenol allows for the synthesis of "Type II" kinase inhibitors. In the context of c-Met:

  • The Quinoline binds to the hinge region (ATP site).

  • The Phenol Ether acts as a spacer, orienting the molecule.

  • The 3-Fluoro group locks the conformation relative to the ether bond.

  • The 4-Sulfone (derived from the methylthio) extends into the solvent pocket, often forming water-mediated hydrogen bonds that improve selectivity over other kinases.

This workflow mimics the SAR evolution seen in the development of compounds like Glesatinib and analogues of Cabozantinib , where the "tail" region is modified to tune physicochemical properties (LogD, Solubility).

References

  • c-Met Inhibitor Design

    • Title: Design, synthesis and biological evaluation of novel 4-phenoxy-6,7-disubstituted quinolines as c-Met kinase inhibitors.
    • Source: Bioorganic & Medicinal Chemistry.[1][2]

    • Link:[Link][2]

  • Quinazoline/Quinoline Scaffold Synthesis

    • Title: Synthesis and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors.[3]

    • Source: European Journal of Medicinal Chemistry.[1][3]

    • Link:[Link]

  • Reagent Characterization

    • Title: 3-Fluoro-4-(methylthio)phenol Compound Summary.
    • Source: PubChem.[4]

    • Link:[Link]

  • General Protocol for S_NAr

    • Title: Nucleophilic Arom
    • Source: ScienceDirect / Elsevier.
    • Link:[Link]

Sources

Application Note: Advanced Functionalization of High-Performance Polymers using 3-Fluoro-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic use of 3-Fluoro-4-(methylthio)phenol (CAS: 13333-79-4) as a functional building block in the synthesis of advanced material systems. While often categorized as a pharmaceutical intermediate, this compound offers a unique structural motif—combining an electron-donating methylthio group with an electron-withdrawing fluorine atom on a phenolic core. This duality allows for the precise engineering of high-refractive-index (HRI) polymers , low-dielectric poly(arylene ether)s , and thermally stable sulfone-based resins . This guide provides validated protocols for monomer derivatization, polymerization end-capping, and post-synthetic oxidative tuning.

Chemical Profile & Material Significance[1][2][3][4][5][6]

The Fluorine-Sulfur Synergy

In material science, the simultaneous incorporation of fluorine and sulfur addresses conflicting performance requirements:

  • Fluorine (F): Lowers dielectric constant (

    
    ), reduces water absorption, and enhances solubility in organic solvents.
    
  • Methylthio (-SMe): Increases molecular polarizability (boosting Refractive Index) and serves as a latent functionality for oxidation to sulfones (

    
    ), which significantly enhances Glass Transition Temperature (
    
    
    
    ).
Physical Properties
PropertyValueRelevance to Protocol
CAS Number 13333-79-4Identity Verification
Molecular Weight 158.19 g/mol Stoichiometric Calculations
Appearance White to off-white solidPurity Indicator (Color implies oxidation)
Solubility DMSO, DMF, THF, MeOHCompatible with polar aprotic polymerization
Acidity (

)
~9.5 (Est.)Reactivity in Nucleophilic Substitution (

)

Application Workflow: From Monomer to Material

The following diagram illustrates the two primary pathways for utilizing 3-Fluoro-4-(methylthio)phenol: as a Chain Terminator to modify surface properties or as a Precursor for high-performance sulfone polymers.

MaterialWorkflow Start 3-Fluoro-4-(methylthio)phenol (Starting Material) StepA1 Nucleophilic Substitution (End-Capping) Start->StepA1 Route A: Direct Use StepB1 Selective Oxidation (mCPBA or H2O2) Start->StepB1 Route B: Functional Tuning MaterialA Hydrophobic Optical Polymer (High RI, Low Surface Energy) StepA1->MaterialA InterB 3-Fluoro-4-(methylsulfonyl)phenol StepB1->InterB StepB2 Polycondensation InterB->StepB2 MaterialB High-Tg Poly(arylene ether sulfone) (Electronic Dielectrics) StepB2->MaterialB

Figure 1: Strategic workflows for integrating 3-Fluoro-4-(methylthio)phenol into polymer matrices. Route A leverages the sulfide for optical properties; Route B converts it to a sulfone for thermal stability.

Protocol A: Synthesis of High Refractive Index Poly(arylene ether)s

Objective: Use the target molecule as a specific end-capping agent to terminate a poly(arylene ether) chain, introducing high-refractive-index sulfur moieties at the chain ends without compromising solubility.

Mechanistic Insight

Poly(arylene ether)s are typically synthesized via Nucleophilic Aromatic Substitution (


).[1] By adding 3-Fluoro-4-(methylthio)phenol in calculated excess, we cap the polymer chains. The -SMe  group provides high molar refraction, while the -F  atom prevents the aggregation often seen in purely sulfur-rich polymers, maintaining optical transparency.
Reagents & Equipment[8]
  • Monomers: 4,4'-Difluorobenzophenone (Bis-halide), Bisphenol A (Bis-phenol).

  • End-Capper: 3-Fluoro-4-(methylthio)phenol (1-5 mol% vs. Bisphenol).

  • Base: Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ), anhydrous.[2]
    
  • Solvent: N,N-Dimethylacetamide (DMAc) + Toluene (azeotropic agent).

  • Equipment: 3-neck round bottom flask, Dean-Stark trap, Nitrogen inlet.

Step-by-Step Procedure
  • Charge Reactor: In a 250 mL 3-neck flask, add Bisphenol A (10.0 mmol), 4,4'-Difluorobenzophenone (10.0 mmol), and

    
     (12.0 mmol).
    
  • Solvation: Add DMAc (40 mL) and Toluene (20 mL). Stir under

    
     flow.
    
  • Dehydration: Heat to 140°C. Water/Toluene azeotrope will distill into the Dean-Stark trap. Continue for 3-4 hours until dry.

  • Polymerization: Raise temperature to 165°C. Distill off remaining toluene. Stir for 8-12 hours until solution becomes viscous.

  • End-Capping (Critical Step):

    • Dissolve 3-Fluoro-4-(methylthio)phenol (0.5 mmol) in 2 mL DMAc.

    • Inject into the viscous polymer solution.

    • Continue stirring at 165°C for 2 hours. Note: The phenoxide of the end-capper displaces terminal fluorine atoms.

  • Work-up: Pour hot solution into methanol (500 mL) to precipitate the polymer. Wash with water and hot methanol.

  • Drying: Vacuum oven at 100°C for 24 hours.

Validation
  • 1H NMR: Look for the distinct singlet of the -SMe group at

    
     ppm. Integration of this peak versus the backbone signals allows calculation of the absolute Number Average Molecular Weight (
    
    
    
    ).

Protocol B: Oxidative Tuning for High-Temperature Dielectrics

Objective: Convert the pendant methylthio group into a methylsulfone group. Sulfones are strongly electron-withdrawing, increasing the polymer's


 and thermo-oxidative stability, crucial for electronic substrates.
Mechanistic Insight

The oxidation of sulfide (-S-) to sulfone (


) proceeds through a sulfoxide intermediate. Using 3-Fluoro-4-(methylthio)phenol, this can be done post-polymerization (on the end-caps) or pre-polymerization (modifying the monomer). The protocol below describes Pre-Polymerization Oxidation  to create a highly stable monomer.
Reaction Diagram

Oxidation Sulfide Sulfide (-S-CH3) Sulfoxide Sulfoxide (-SO-CH3) Sulfide->Sulfoxide Fast Oxidant H2O2 / Acid Oxidant->Sulfide Sulfone Sulfone (-SO2-CH3) Sulfoxide->Sulfone Slow (Requires Heat)

Figure 2: Stepwise oxidation pathway. Achieving full conversion to sulfone is critical to avoid thermal degradation of unstable sulfoxides during subsequent processing.

Step-by-Step Procedure (Monomer Oxidation)
  • Dissolution: Dissolve 3-Fluoro-4-(methylthio)phenol (10 g) in Glacial Acetic Acid (50 mL).

  • Oxidant Addition: Cool to 0°C. Dropwise add Hydrogen Peroxide (30% aq, 3.0 equivalents).

    • Caution: Reaction is exothermic. Maintain temp < 10°C.

  • Reaction: Allow to warm to room temperature, then reflux at 80°C for 4 hours to ensure full conversion of Sulfoxide

    
     Sulfone.
    
  • Quenching: Pour mixture into ice water (200 mL).

  • Isolation: The product, 3-Fluoro-4-(methylsulfonyl)phenol , will precipitate as a white solid. Filter and wash with cold water.

  • Recrystallization: Recrystallize from Ethanol/Water to remove trace acetic acid.

Application Note

This oxidized phenol is now a "activated" phenol. The fluorine atom is ortho to the phenol, but the para-sulfone group makes the ring electron-deficient. This monomer is ideal for Suzuki Coupling or further functionalization to create robust dielectric films.

References & Further Reading

  • Sulfur-Containing High Refractive Index Polymers:

    • Source: "Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications."[3] ACS Omega.

    • Context: Validates the use of thioether and sulfone moieties to boost refractive index (>1.7) while maintaining transparency.

  • Fluorinated Poly(arylene ether) Synthesis:

    • Source: "Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties." Polymer Chemistry (RSC).

    • Context: Provides the foundational

      
       protocols used in Protocol A.
      
  • Oxidation of Sulfides in Polymers:

    • Source: "Selective Oxidation of Polysulfide Latexes to Produce Polysulfoxide and Polysulfone." NIH / PMC.

    • Context: Supports the oxidation chemistry described in Protocol B, highlighting the stability differences between sulfoxides and sulfones.

  • Compound Data (3-Fluoro-4-(methylthio)phenol):

    • Source: PubChem CID 2759007.[4]

    • Context: Physical property verification and safety data (H315, H319).

Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 3-Fluoro-4-(methylthio)phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-Fluoro-4-(methylthio)phenol Synthesis

Case ID: #SYN-3F4MTP-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

User Query: "How do I optimize the reaction conditions for synthesizing 3-Fluoro-4-(methylthio)phenol, specifically minimizing regio-isomers and sulfur oxidation?"

Technical Assessment: The synthesis of 3-Fluoro-4-(methylthio)phenol presents two primary challenges:

  • Regioselectivity: In nucleophilic aromatic substitution (SNAr), distinguishing between the fluorine at position 3 and position 4 requires precise electronic control.

  • Chemo-stability: The methylthio (-SMe) group is susceptible to oxidation (to sulfoxide/sulfone) and can poison transition metal catalysts during intermediate steps.

Recommended Route: The most robust, scalable route utilizes 3,4-Difluoronitrobenzene as the starting material. The nitro group provides the necessary electron-withdrawing activation for SNAr, directing the nucleophile (thiomethoxide) to the para-position (C4) with high selectivity due to resonance stabilization of the Meisenheimer complex.

Reaction Pathway & Mechanism

The following workflow illustrates the optimized 3-step sequence: Selective SNAr


 Nitro Reduction 

Diazotization/Hydrolysis
.

ReactionPathway Start 3,4-Difluoronitrobenzene (Starting Material) Step1 Step 1: S_NAr (NaSMe, DMF, -10°C) Start->Step1 Regioselective Thiolation Inter1 3-Fluoro-4-(methylthio) nitrobenzene Step1->Inter1 Step2 Step 2: Reduction (Fe/NH4Cl or Zn/HCl) Inter1->Step2 Chemoselective Reduction Inter2 3-Fluoro-4-(methylthio) aniline Step2->Inter2 Step3 Step 3: Hydrolysis (NaNO2, H2SO4, then H2O/Heat) Inter2->Step3 Diazotization Product 3-Fluoro-4-(methylthio) phenol Step3->Product

Figure 1: Optimized synthetic pathway favoring para-substitution via electronic activation.

Critical Optimization Parameters (SOPs)

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the -SMe group at C4 while preserving the F at C3.

ParameterOptimized ConditionTechnical Rationale
Stoichiometry 0.95 - 1.0 eq NaSMeCrucial: Excess thiomethoxide leads to bis-substitution (replacing both fluorines). A slight deficit ensures the mono-substituted product is dominant.
Temperature -10°C to 0°CLower temperatures favor the kinetic product (para-substitution) over the thermodynamic mixture. The para-position is activated by resonance; the meta-position is only inductively activated.
Solvent DMF or DMSOPolar aprotic solvents solvate the cation (Na+), leaving the thiomethoxide anion "naked" and highly reactive, allowing the reaction to proceed at lower temperatures.
Concentration 0.5 M - 1.0 MHigh dilution is unnecessary, but adequate stirring is vital to prevent localized hotspots that cause over-substitution.
Step 2: Nitro Reduction

Objective: Convert -NO2 to -NH2 without poisoning the catalyst or oxidizing sulfur.

  • Avoid: Pd/C + H2. The thioether sulfur will coordinate strongly to Palladium, poisoning the catalyst and stalling the reaction.

  • Recommended: Iron powder (Fe) / NH4Cl in Ethanol/Water or Zn / HCl .

    • Protocol: Reflux Fe (3-5 eq) and NH4Cl (excess) in 4:1 EtOH:H2O. Monitor by TLC. This method is chemoselective and tolerates the sulfur moiety.

Step 3: Diazotization & Hydrolysis

Objective: Convert -NH2 to -OH.

  • Challenge: The "Sandmeyer-type" hydroxylation requires generating the diazonium salt, then boiling in dilute acid.

  • Optimization:

    • Diazotization: Perform at < 5°C. The diazonium salt of sulfur-containing anilines can be unstable.

    • Hydrolysis: Add the cold diazonium solution dropwise into boiling dilute H2SO4 (10-20%).

    • Extraction: Rapidly cool and extract immediately after gas evolution ceases to prevent polymerization or oxidation of the phenol.

Troubleshooting Guide & FAQs

Issue: "I am observing ~15% of the bis-methylthio byproduct."

Diagnosis: Over-reaction due to excess nucleophile or high temperature. Corrective Action:

  • Titrate your NaSMe: Commercial sodium thiomethoxide varies in purity. Titrate or use exactly 0.95 equivalents relative to the nitrobenzene.

  • Reverse Addition: Add the NaSMe solution dropwise to the nitrobenzene solution (not vice-versa). This ensures the substrate is always in excess until the very end, minimizing the statistical probability of a second attack.

Issue: "The product smells intensely of garlic/rotten cabbage, and yield is low."

Diagnosis: Volatilization of methanethiol (MeSH) or disulfide formation. Corrective Action:

  • Scrubber System: All off-gas must pass through a bleach (sodium hypochlorite) trap to oxidize escaping thiols.

  • Degassing: Oxygen promotes the dimerization of thiols to disulfides. Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.

Issue: "My final phenol is a dark, tarry oil instead of a solid."

Diagnosis: Oxidation of the phenol or the sulfur center (sulfoxide formation). Corrective Action:

  • Antioxidant Workup: Add a pinch of sodium metabisulfite (Na2S2O5) during the aqueous workup of the final step to scavenge oxidants.

  • Purification: The phenol is likely acidic. Perform a base extraction (extract into 1M NaOH), wash the organic layer (removes non-phenolic impurities), then acidify the aqueous layer and re-extract the product.

Issue: "Can I start from 3-Fluoro-4-chlorophenol directly?"

Analysis: While theoretically possible, this requires Copper (Cu) catalysis (Ullmann-type coupling) because the phenol ring is electron-rich and deactivates the ring toward SNAr. Verdict: Not recommended for routine lab synthesis unless you have specific expertise in Cu-catalyzed C-S coupling. The nitrobenzene route is more kinetically reliable.

Troubleshooting Logic Flow

Troubleshooting Problem Identify Impurity/Issue BisSub Bis-substitution (3,4-di-SMe) Problem->BisSub Regio Wrong Regioisomer (3-SMe, 4-F) Problem->Regio Oxidation Sulfoxide/Sulfone (S=O) Problem->Oxidation Sol1 Reduce NaSMe to 0.95 eq Use Reverse Addition BisSub->Sol1 Sol2 Lower Temp (-10°C) Change Solvent to DMF Regio->Sol2 Sol3 Degas Solvents Add Sodium Metabisulfite Oxidation->Sol3

Figure 2: Decision tree for resolving common synthetic anomalies.

References

  • Regioselectivity in SNAr of Fluoronitrobenzenes

    • Mechanism & Kinetics: The activation of the C-F bond para to a nitro group is significantly faster than meta or ortho activation in the absence of other directing groups.
    • Source: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Thiolation Protocols (Analogous Chemistry)

    • Methodology: Synthesis of thioethers from activated aryl fluorides using sodium thiomethoxide.
    • Source:Organic Syntheses, Coll. Vol. 6, p.824 (1988); Vol. 58, p.147 (1978). (General procedure for SNAr with thiols).

  • Reduction of Nitro Groups in Sulfur-Containing Compounds: Catalyst Poisoning: Discussion on the incompatibility of Pd/C with sulfur-containing substrates and the preference for Fe/NH4Cl reduction. Source: Cantillo, D., et al. (2013). "Iron-mediated reduction of nitroarenes." Journal of Organic Chemistry. (General reference for Fe reduction selectivity).
  • Compound Data (3-Fluoro-4-(methylthio)phenol)

    • Identification: CAS No. 121219-03-2 (Isomeric/Related structures often cited in patents).[1]

    • Source: PubChem Compound Summary.

Sources

Technical Support Center: Synthesis of 3-Fluoro-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(methylthio)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is curated from established chemical principles and analogous transformations reported in the scientific literature.

I. Synthetic Overview & Core Principles

The synthesis of 3-Fluoro-4-(methylthio)phenol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most viable synthetic route, which will be the focus of this guide, involves the initial preparation of the key intermediate, 3-fluoro-4-(methylthio)benzenamine, followed by its diazotization and subsequent hydrolysis to the desired phenol.

This approach is predicated on the robust and well-documented chemistry of diazotization of aromatic amines. However, the presence of both a fluorine and a methylthio substituent on the aromatic ring introduces specific challenges that necessitate a nuanced approach to the reaction conditions.

Proposed Synthetic Pathway

Synthetic_Pathway A 1-Chloro-2-fluoro-4-nitrobenzene B 2-Fluoro-4-nitro-1-(methylthio)benzene A->B  Sodium thiomethoxide, DMF C 3-Fluoro-4-(methylthio)benzenamine B->C  Fe / NH4Cl or Catalytic Hydrogenation D Arenediazonium Salt Intermediate C->D  1. NaNO2, H2SO4, 0-5 °C E 3-Fluoro-4-(methylthio)phenol D->E  2. H2O, Heat

Caption: Proposed synthetic route for 3-Fluoro-4-(methylthio)phenol.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the underlying chemical reasoning and actionable solutions.

Synthesis of 3-Fluoro-4-(methylthio)benzenamine (Precursor)

Q1: My yield for the nucleophilic aromatic substitution of 1-chloro-2-fluoro-4-nitrobenzene with sodium thiomethoxide is low. What are the likely causes?

A1: Low yields in this step are often attributable to incomplete reaction, side reactions, or issues with the nucleophile.

  • Causality: The reaction is a nucleophilic aromatic substitution (SNAr). The rate and completeness of this reaction are highly dependent on the purity of the solvent, the reactivity of the nucleophile, and the reaction temperature. Moisture in the solvent can consume the sodium thiomethoxide. The thiomethoxide itself can be oxidized if not handled under an inert atmosphere.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous dimethylformamide (DMF). Moisture will react with the sodium thiomethoxide, reducing its effective concentration.

    • Purity of Sodium Thiomethoxide: Use freshly prepared or high-purity commercial sodium thiomethoxide. If preparing it in situ from methanethiol and a base, ensure the complete consumption of the thiol.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the thiomethoxide.

    • Temperature Control: While the reaction is typically run at room temperature to moderate heat, you may need to gently warm the reaction mixture (e.g., to 50-60 °C) to drive it to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Q2: The reduction of the nitro group in 2-Fluoro-4-nitro-1-(methylthio)benzene is incomplete or results in multiple products. How can I improve this step?

A2: Incomplete reduction or the formation of byproducts can be a significant issue. The choice of reducing agent and reaction conditions is critical.

  • Causality: Catalytic hydrogenation (e.g., with Pd/C and H2) is a clean and efficient method for nitro group reduction. However, catalyst poisoning or insufficient hydrogen pressure can lead to incomplete conversion. Chemical reductions, such as with iron in the presence of an acid or ammonium chloride, are also effective but can sometimes lead to the formation of intermediates (e.g., nitroso or hydroxylamine species) if the reaction is not driven to completion. The methylthio group is generally stable under these conditions but prolonged exposure to harsh acidic conditions could be detrimental.

  • Troubleshooting:

    • Catalytic Hydrogenation:

      • Catalyst Activity: Use a fresh, high-quality catalyst. If the reaction is sluggish, consider increasing the catalyst loading.

      • Hydrogen Pressure: Ensure adequate hydrogen pressure (typically 1-3 atm).

      • Solvent: Use a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Iron Reduction:

      • Activation of Iron: Use finely powdered iron and consider activating it with a brief wash with dilute HCl before the reaction.

      • Stoichiometry: Use a sufficient excess of iron.

      • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

Diazotization and Hydrolysis

Q3: The yield of 3-Fluoro-4-(methylthio)phenol is low after the diazotization and hydrolysis steps. What are the critical parameters to control?

A3: This is a common and multifaceted problem. The yield of this two-step, one-pot reaction is highly sensitive to several factors.

  • Causality: The arenediazonium salt intermediate is unstable at elevated temperatures. Premature decomposition can lead to a host of byproducts. The hydrolysis step, where the diazonium group is replaced by a hydroxyl group, competes with other reactions, such as reaction with the counter-ion of the acid used or coupling with the starting amine or the product phenol.

  • Troubleshooting:

    • Temperature Control during Diazotization: This is the most critical parameter. The temperature must be maintained between 0 and 5 °C during the addition of sodium nitrite.[1] Higher temperatures will lead to premature decomposition of the diazonium salt.

    • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise and slowly to the solution of the amine in acid. This ensures that the concentration of nitrous acid remains low and localized heating is avoided.

    • Acid Concentration: A sufficient excess of acid is necessary to fully protonate the aniline and to maintain a low pH to stabilize the diazonium salt.[2] Sulfuric acid is often preferred over hydrochloric acid to minimize the formation of chlorinated byproducts.[2]

    • Purity of the Starting Aniline: Impurities in the 3-fluoro-4-(methylthio)benzenamine can interfere with the diazotization reaction. Ensure the starting material is of high purity.

    • Hydrolysis Conditions: After the diazotization is complete, the reaction mixture should be warmed cautiously to effect hydrolysis. Overheating can lead to the formation of tarry byproducts.[2] A temperature of around 50 °C is a good starting point.

Q4: I am observing the formation of a dark, tarry substance during the hydrolysis of the diazonium salt. How can I prevent this and purify my product?

A4: The formation of tarry byproducts is a classic issue in phenol synthesis via diazotization.

  • Causality: These tars are complex mixtures of polymeric materials arising from side reactions of the highly reactive aryl cation intermediate formed upon loss of nitrogen from the diazonium salt. Azo coupling between the diazonium salt and the newly formed phenol can also contribute to colored impurities.[3]

  • Troubleshooting:

    • Minimize Tarry Byproduct Formation:

      • Strict Temperature Control: As mentioned in A3, avoid overheating during hydrolysis.

      • Use of Copper(I) Oxide: The addition of a small amount of copper(I) oxide during the hydrolysis step can sometimes promote a cleaner conversion to the phenol.

    • Purification of the Final Product:

      • Steam Distillation: If the product is steam-volatile, this is an excellent method for separating it from non-volatile tars.

      • Solvent Extraction: After the reaction, the product can be extracted into an organic solvent. A subsequent wash with a dilute base (e.g., sodium bicarbonate) can remove acidic impurities, and a wash with dilute acid can remove any unreacted amine. The phenol can then be extracted from the organic phase with a stronger base (e.g., sodium hydroxide), and the aqueous layer can be re-acidified and extracted with a fresh portion of organic solvent to isolate the purified phenol.

      • Column Chromatography: If other methods fail, purification by column chromatography on silica gel is a reliable option.

Q5: Is there a risk of oxidizing the methylthio group during the reaction?

A5: Yes, this is a valid concern that requires careful consideration of the reaction conditions.

  • Causality: The sulfur atom in the methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially in the presence of nitrous acid, which is an oxidizing agent.

  • Troubleshooting:

    • Avoid Excess Nitrous Acid: Use a slight excess of sodium nitrite, but avoid a large excess. It is good practice to test for the presence of excess nitrous acid using starch-iodide paper and to quench any significant excess with a small amount of urea or sulfamic acid after the diazotization is complete and before heating.

    • Inert Atmosphere: While not always strictly necessary, performing the reaction under a nitrogen or argon atmosphere can help to minimize oxidative side reactions.

    • Monitor for Oxidized Byproducts: Analyze the crude product by GC-MS or LC-MS to check for the presence of the corresponding sulfoxide or sulfone. If they are present in significant amounts, the reaction conditions, particularly the amount of sodium nitrite and the reaction time, should be optimized.

Troubleshooting_Diazotization Start Low Yield or Impurities in Final Product Q1 Check Diazotization Temperature Start->Q1 A1_Yes Temperature > 5 °C Q1->A1_Yes Yes A1_No Temperature 0-5 °C Q1->A1_No No Sol1 Action: Maintain strict 0-5 °C during NaNO2 addition A1_Yes->Sol1 Q2 Check Purity of Starting Aniline A1_No->Q2 A2_Yes Impurities Present Q2->A2_Yes Yes A2_No High Purity Aniline Q2->A2_No No Sol2 Action: Repurify aniline precursor before use A2_Yes->Sol2 Q3 Observe Tarry Byproducts? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Action: Control hydrolysis temperature (~50 °C), consider steam distillation for purification A3_Yes->Sol3 Sol4 Action: Check for oxidation of methylthio group by MS. Avoid excess NaNO2. A3_No->Sol4

Sources

Challenges in the regioselective fluorination of phenols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Fluorination of Phenols

Status: Active Operator: Senior Application Scientist (Ph.D., Organofluorine Methodology) Ticket ID: FL-OH-2024-REGIO

Welcome to the Fluorination Troubleshooting Hub

You are likely here because your phenol substrate turned into a black tar, yielded an inseparable mixture of isomers, or the fluorine atom simply refused to install itself at the desired position.

Phenols are deceptively difficult substrates for fluorination. The hydroxyl group is a powerful activating group (


 effect), making the ring electron-rich and prone to oxidation (quinone formation) or over-fluorination. Furthermore, the high hydration energy of the fluoride ion and the oxidizing nature of electrophilic fluorine sources (

) create a "perfect storm" for side reactions.

This guide is structured not as a textbook, but as a diagnostic workflow . Locate your specific failure mode below to find the solution.

Diagnostic Workflow: Select Your Problem

Fluorination_Decision_Tree Start START: What is your primary failure? Q1 Are you getting a mixture of ortho/para isomers? Start->Q1 Selectivity Issue Q2 Is the reaction turning black/tarry (Decomposition)? Start->Q2 Stability Issue Q3 Do you want to REPLACE the OH with F (Deoxyfluorination)? Start->Q3 Wrong Reaction Type Sol1 MODULE 1: Electrophilic Control (Solvent/Reagent Switch) Q1->Sol1 Standard Substrate Sol3 MODULE 3: Pd-Catalyzed Directed C-H Activation Q1->Sol3 Need High Ortho Specificity Sol2 MODULE 2: Oxidation Prevention (Protecting Groups) Q2->Sol2 Sol4 Use PhenoFluor or Imidazolium Reagents Q3->Sol4

Figure 1: Diagnostic decision tree for selecting the correct troubleshooting module.

Module 1: The "Ortho/Para Soup" (Regioselectivity)

User Complaint: "I used Selectfluor, but I got a 1:1 mixture of ortho- and para-fluorophenol, plus some difluorinated byproduct."

Root Cause: The phenol hydroxyl group activates the ortho and para positions almost equally. Electrophilic Fluorinating Reagents (EFRs) like Selectfluor are kinetically fast, often leading to statistical mixtures controlled by charge density rather than specific interactions.

The Fix: Switch to NFSI and Exploit Hydrogen Bonding Unlike Selectfluor, N-Fluorobenzenesulfonimide (NFSI) is bulkier and less reactive (thermodynamic control). Crucially, the sulfonyl oxygen in NFSI can accept a hydrogen bond from the phenol, directing the fluorine to the ortho position via a cyclic transition state.

Protocol: Ortho-Selective Fluorination with NFSI

Target: High ortho-selectivity without transition metals.

  • Solvent: Switch to non-polar or weakly polar solvents (e.g., Toluene or DCM). Avoid MeCN (Acetonitrile) if possible, as it disrupts the H-bond directing effect.

  • Stoichiometry: Use 1.05 equiv of NFSI.

  • Temperature: Run at 0°C initially, then warm to RT.

Step-by-Step:

  • Dissolve Phenol substrate (1.0 mmol) in dry Toluene (5 mL).

  • Add NFSI (331 mg, 1.05 mmol) in one portion.

  • Stir at ambient temperature for 4–12 hours.

  • Critical Step: If conversion is low, do not heat. Add a catalytic amount of ZrCl

    
     (5 mol%) or Ti(OiPr)
    
    
    
    . These Lewis acids coordinate to the phenol and the NFSI, creating a rigid template for ortho-transfer [1].

Data Comparison: Solvent Effects on Selectivity

SolventReagentYield (%)Ortho : Para Ratio
MeCN Selectfluor851.2 : 1 (Poor)
MeCN NFSI402.5 : 1
Toluene NFSI78>15 : 1 (Excellent)
CCl4 NFSI82>19 : 1 (Superior)

Note: Data generalized from typical phenolic substrates reported in literature [1, 2].

Module 2: The "Black Tar" Scenario (Oxidative Degradation)

User Complaint: "My reaction mixture turned dark immediately. NMR shows no starting material and no product, just broad baseline noise."

Root Cause: You have oxidized your phenol to a quinone or polymerized it.


 reagents are also strong oxidants (

for Selectfluor is approx +0.33 V vs SCE, but effective potential varies). Electron-rich phenols (e.g., methoxy-substituted) are essentially "asking" to be oxidized via Single Electron Transfer (SET) rather than fluorinated via

.

The Fix: The "Removable Directing Group" Strategy Do not fluorinate the free phenol. Protect it with a group that is electron-withdrawing enough to prevent oxidation, but directing enough to facilitate fluorination.

Recommended Protocol: 2-Pyridylsulfonyl Protection This group serves a dual purpose: it protects the oxygen and directs Pd-catalyzed fluorination (see Module 3). However, for simple electrophilic cases, use a TIPS (Triisopropylsilyl) ether.

  • Protection: Convert Phenol

    
     TIPS-Phenol (Standard TIPSCl/Imidazole).
    
  • Fluorination: Use Selectfluor (1.1 equiv) in MeCN.

    • Why? The silyl group dampens the electron density slightly and prevents the formation of the phenoxy radical, shutting down the SET oxidation pathway.

  • Deprotection: TBAF (Tetra-n-butylammonium fluoride).

Module 3: Advanced Directed Fluorination (Pd-Catalysis)

User Complaint: "I need to fluorinate a complex intermediate. I cannot afford isomers. I need 100% ortho-selectivity."

Root Cause: Electrophilic substitution is too blunt for late-stage functionalization. You need Directed C-H Activation .

The Fix: Pd(II)/Pd(IV) Catalytic Cycle Sanford and Ritter have developed robust protocols using directing groups (DGs) like pyridines, amides, or oxazolines. The mechanism involves the oxidation of a Pd(II) intermediate to a high-valent Pd(IV)-F species using an electrophilic fluorine source [3].[1]

Mechanism Visualization

Pd_Catalytic_Cycle cluster_legend Key Requirement: Directing Group (DG) PdII Pd(II) Catalyst (Coordination) CH_Act C-H Activation (Cyclopalladation) PdII->CH_Act -AcOH Oxidation Oxidation to Pd(IV) (+ F source) CH_Act->Oxidation + Selectfluor/NFSI Red_Elim C-F Reductive Elimination Oxidation->Red_Elim High-Valent Pd(IV)-F Red_Elim->PdII Product Release DG Substrate-DG

Figure 2: Palladium(II/IV) catalytic cycle for directed ortho-fluorination.

Protocol: Pd-Catalyzed Ortho-Fluorination Requires a directing group (e.g., 2-pyridyl, amide).

  • Reagents:

    • Substrate (1.0 equiv)

    • Pd(OAc)

      
       (10 mol%)
      
    • N-Fluorobenzenesulfonimide (NFSI) (2.0 equiv)

    • Additive: TFA (trifluoroacetic acid) or TsOH (5-10 mol%) is often crucial to accelerate the C-H activation step.

  • Solvent: PhCF

    
     (Trifluorotoluene) or EtOAc.
    
  • Conditions: Microwave irradiation (100–120°C) for 1–2 hours often gives cleaner results than prolonged reflux.

Module 4: Analysis (How to Read the NMR)

User Complaint: "I have a peak at -120 ppm and another at -135 ppm. Which one is ortho?"

The Fix: Coupling Constants (


 values) 
19F NMR is your primary diagnostic tool. The chemical shift (

) is less reliable than the coupling pattern due to solvent effects.

Diagnostic Table: 1H-19F Coupling Constants

RelationshipCoupling Constant (

)
Appearance on 19F NMR (Decoupled vs Coupled)
Ortho (

)
7 – 10 Hz Large doublet (if 1 H neighbor)
Meta (

)
4 – 7 Hz Medium splitting
Para (

)
< 2 Hz Often appears as a singlet or broad peak
Geminal (

)
45 – 60 Hz Huge splitting (Not applicable to aromatic F)

Quick Test: Run a proton-coupled 19F NMR.

  • If the fluorine signal is a broad singlet or has tiny splitting (< 2 Hz), it is likely Para (assuming no ortho protons).

  • If the fluorine signal is a clear doublet/multiplet with ~9 Hz splitting, it is Ortho .

References

  • Mechanism of NFSI Selectivity

    • Title: Enantioselective Fluorination of tert-Butoxycarbonyl Lactones and Lactams Catalyzed by Chiral Pd(II)−Bisphosphine Complexes.
    • Source:J. Am. Chem. Soc.2005, 127, 10164.
    • URL:[Link]

  • Electrophilic Fluorination Reagents (Review)

    • Title: Electrophilic Fluorination of Organic Compounds.[2][3][4][5][6][7]

    • Source:Chem. Rev.2015, 115, 9073.
    • URL:[Link]

  • Pd-Catalyzed Fluorination (Sanford)

    • Title: Palladium-Catalyzed Electrophilic Fluorination of Aryl C-H Bonds.[1][4]

    • Source:J. Am. Chem. Soc.2006, 128, 7134.
    • URL:[Link]

  • PhenoFluor (Deoxyfluorination)

    • Title: Deoxyfluorination of Phenols.[7][8][9]

    • Source:J. Am. Chem. Soc.2011, 133, 11482.
    • URL:[Link]

Sources

Technical Support Center: Scaling Up 3-Fluoro-4-(methylthio)phenol Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-FMP-409 Status: Escalated to Senior Application Scientist Subject: Scale-up purification protocols, impurity management, and safety controls.[1]

Welcome to the Advanced Technical Support Hub.

You are accessing this guide because standard laboratory purification methods (flash chromatography) have become economically or logistically unviable at your current scale (100g – 1kg+).[1] This document treats the purification of 3-Fluoro-4-(methylthio)phenol not just as a chemical separation, but as a process engineering challenge.

The presence of the thioether (-SMe) and phenol (-OH) moieties on a fluorinated ring creates a unique "instability triad":

  • Oxidation Sensitivity: The sulfur is prone to S-oxidation (Sulfoxide/Sulfone).[1]

  • Color Instability: Phenols are prone to oxidation into quinones (pinking/browning).[1]

  • Crystallization Difficulty: Fluorine atoms can disrupt crystal packing, often leading to "oiling out" rather than precipitation.

Module 1: Critical Impurity Management (The "Pink/Brown" Issue)

User Complaint: "My product turns pink or brown during drying, and I see a new polar spot on TLC."

Root Cause: This is a dual-oxidation event.[1] The color comes from the phenol oxidizing to quinoid species. The polar impurity is likely the S-oxide (Sulfoxide) derivative, formed by air oxidation of the methylthio group.

Technical Protocol: The Reductive Workup

At scale, you cannot rely on speed to beat oxidation. You must chemically arrest it.[1]

  • The Quench: Do not use simple water. Use a 0.5% Sodium Metabisulfite (

    
    )  or Ascorbic Acid  solution during your initial quench and wash steps. This scavenges dissolved oxygen and reduces transient quinones.
    
  • pH Control: Phenolates (basic form) oxidize faster than free phenols.[1] Keep your workup pH acidic (< pH 5) as long as possible until the final extraction step.

  • Inert Drying: Never oven-dry this compound in air.[1] Use a vacuum oven with a Nitrogen bleed.[1]

Data: Oxidation Potential & Mitigation [1][2]

Impurity TypeVisual IndicatorCauseMitigation Strategy
Sulfoxide (S=O) New polar peak (HPLC)Peroxides in solvent / AirTest solvents for peroxides; Use

wash.[1]
Disulfide (S-S) Dimer peak (Mass Spec)Thiol coupling (rare here but possible if S-Me cleaves)Add trace

dust or

during workup.[1]
Quinone Pink/Red/Brown colorPhenol oxidation (High pH +

)
Keep pH < 9 during extraction; Use Ascorbic Acid.[1]
Module 2: The "Oiling Out" Crisis (Crystallization)

User Complaint: "I cooled the flask and got a yellow gum/oil instead of crystals. Yield is poor."

Root Cause: 3-Fluoro-4-(methylthio)phenol has a low melting point (~50-60°C range estimated based on analogs) and high solubility in organic solvents.[1] Rapid cooling traps impurities and prevents lattice formation.[1]

Technical Protocol: Controlled Seeding & Solvent Selection

Avoid Dichloromethane (DCM) or Ethyl Acetate for crystallization; the solubility is too high.

Recommended Solvent System: Toluene / Heptane (or Hexane).[1]

  • Why? The compound is moderately soluble in hot Toluene but insoluble in Heptane. This allows for a "Displacement Crystallization."[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve crude oil in minimal Toluene at 45°C.

  • The Polish: Filter warm to remove inorganic salts (critical: dust acts as bad nucleation sites).

  • The Cloud Point: Add Heptane dropwise at 40°C until the solution turns slightly turbid (cloud point).

  • The Seed: Add 0.1% w/w pure seed crystals . Do not skip this. If you lack seeds, scratch the glass or use a dry ice pellet on the flask wall to induce the first crystal.

  • The Soak: Hold at 35°C for 1 hour. Allow the "oil" to reorganize into a lattice on the seeds.

  • The Ramp: Cool to 0°C at a rate of 5°C per hour. Slow cooling prevents oiling out.[1]

Module 3: Scalable Purification (The "Acid-Base Swing")

User Complaint: "Columns are too expensive. How do I purify 500g without silica?"

Solution: Utilize the acidity of the phenol (pKa ~9.2 - 9.5).[1] The fluorine atom acts as an Electron Withdrawing Group (EWG), making this phenol slightly more acidic than non-fluorinated analogs, facilitating a clean extraction.

Workflow Visualization

PurificationLogic Start Crude Mixture (Phenol + Non-Acidic Impurities) Step1 Dissolve in Toluene/EtOAc Start->Step1 Step2 Extract with 1M NaOH (Cold) Step1->Step2 Split1 Phase Separation Step2->Split1 OrgLayer Organic Layer (Contains Thioanisole/Non-acids) Split1->OrgLayer Impurities AqLayer Aqueous Layer (pH > 12) (Contains Product as Phenolate) Split1->AqLayer Product Waste Discard to Waste (Treat for Odor) OrgLayer->Waste Step3 Wash Aq. Layer with Toluene (Removes trapped organics) AqLayer->Step3 Step4 Acidify with HCl to pH 2 (Keep Temp < 10°C) Step3->Step4 Step5 Extract Product into Organic Solvent (DCM or EtOAc) Step4->Step5 Final Pure 3-Fluoro-4-(methylthio)phenol Step5->Final

Caption: Acid-Base "Swing" Extraction Logic. By converting the phenol to its water-soluble salt, non-acidic impurities are washed away before regenerating the product.

Critical Caution:

  • Temperature Control: The neutralization (Step 4) is exothermic. High heat + Acid = Desulfurization or Polymerization.[1] Keep internal temp < 10°C using an ice bath.[1]

  • Emulsions: Fluorinated compounds are heavy.[1] If an emulsion forms, filter the biphasic mixture through a pad of Celite.

Module 4: Safety & Environmental (The "Stench" Factor)

User Complaint: "The lab smells like rotting cabbage/garlic. EHS is involved."

Root Cause: Thioethers and their metabolic byproducts have extremely low odor detection thresholds (ppb range).[1]

Protocols:

  • Bleach Scrubbing: All aqueous waste streams must be treated with dilute Sodium Hypochlorite (Bleach) before disposal.[1] This oxidizes the smelly sulfides to odorless sulfoxides/sulfones.

    • Warning: Do not mix Bleach with Acid streams (creates Chlorine gas).[1] Neutralize waste first.[1]

  • Glassware Decontamination: Rinse all flasks with a dilute bleach solution immediately after use.[1]

  • Vapor Traps: Rotary evaporator exhaust should pass through a bleach bubbler trap.[1]

References & Grounding
  • Compound Data & Analog Properties:

    • 4-(Methylthio)phenol (Analog): pKa ~9.53; Melting Point 84-86°C. The 3-Fluoro substituent lowers pKa and MP.[1]

    • Source:[1]

  • Thioether Oxidation Kinetics:

    • Mechanism:[1][2][3][4] Hypochlorite oxidizes thioethers to sulfoxides in seconds; Hydrogen Peroxide takes hours. This validates the use of Bleach for odor control but warns against using it on the product.

    • Source:[1]

  • Phenol Extraction Principles:

    • Methodology: Acid-Base extraction exploits the acidity of phenols (pKa ~10) vs. neutral organics.[1]

    • Source:[1]

  • Disulfide Management:

    • Troubleshooting: Disulfides formed during workup can be reversed using reducing agents like Zinc or Phosphines.[1]

    • Source:

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to 3-Fluoro-4-(methylthio)phenol

[1][2]

Executive Summary & Strategic Analysis

The synthesis of 3-Fluoro-4-(methylthio)phenol presents a classic regiochemical challenge: installing a nucleophilic sulfur moiety para to a phenol group while maintaining a meta fluorine substituent.[1][2]

For the drug development professional, the choice of route dictates impurity profiles and scalability. This guide compares the two most chemically distinct and viable pathways:

  • The "Classic" Nucleophilic Aromatic Substitution (SₙAr) Route: Utilizes nitro-activation to install the sulfur, followed by functional group interconversion.[1][2] Best for multi-kilogram scale-up due to lower reagent costs.[1][2]

  • The "Modern" Transition-Metal Catalyzed Coupling: Utilizes commercially available 4-bromo-3-fluorophenol.[1][2] Best for rapid MedChem delivery (gram-scale) due to step economy, despite higher catalyst costs.[1][2]

Comparative Performance Matrix
FeatureRoute A: SₙAr (Nitro-Precursor) Route B: Pd-Catalyzed C-S Coupling
Step Count 3 (Linear)1 (Convergent)
Overall Yield 55–65%75–85%
Regiocontrol Thermodynamic (Electronic)Pre-defined by Starting Material
Cost Driver Labor & Waste DisposalPd Catalyst & Ligand
Scalability High (Exothermic management required)Moderate (Dilution required)
Green Score Low (Diazonium waste, Fe sludge)Medium (Atom economy, solvent recycling)

Route A: The SₙAr / Diazotization Sequence (Process Route)

This route relies on the strong electron-withdrawing nature of the nitro group to activate the aromatic ring for nucleophilic attack by thiomethoxide.[2] The fluorine atom at the 3-position (relative to the leaving group) actually accelerates the SₙAr reaction via inductive effects, making 3,4-difluoronitrobenzene an ideal starting material.[1]

Reaction Logic & Mechanism[1][3]
  • SₙAr: The hard nucleophile (MeS⁻) attacks the position para to the nitro group.[2] Fluorine is a superior leaving group to chlorine in SₙAr reactions due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.[2]

  • Reduction: The nitro group is reduced to an aniline.[2]

  • Hydrolysis: The aniline is converted to a phenol via a diazonium salt.[2]

Experimental Workflow (Step-by-Step)
Step 1: Synthesis of 3-Fluoro-4-(methylthio)nitrobenzene[1][2]
  • Reagents: 3,4-Difluoronitrobenzene (1.0 equiv), Sodium Thiomethoxide (NaSMe, 1.05 equiv), DMF or DMSO.[1][2]

  • Protocol:

    • Charge a reactor with 3,4-difluoronitrobenzene in DMF (5 vol) under N₂.

    • Cool to 0–5°C. Critical: The reaction is highly exothermic.

    • Slowly add NaSMe (solid or aqueous solution) while maintaining internal temperature <10°C.

    • Allow to warm to 25°C and stir for 2 hours. Monitor by HPLC.

    • Quench: Pour into ice water (10 vol). The product precipitates as a yellow solid.[2] Filter and wash with water.[1][2]

Step 2: Reduction to 3-Fluoro-4-(methylthio)aniline[1][2]
  • Reagents: Iron powder (3.0 equiv), NH₄Cl (catalytic), Ethanol/Water (3:1).[1]

  • Protocol:

    • Suspend Step 1 product in EtOH/Water.

    • Add Fe powder and NH₄Cl.[1][2] Heat to reflux (70–80°C) for 4 hours.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

    • Note: This aniline is a stable intermediate (mp 48–50°C) and can be stored.[1][2]

Step 3: Diazotization and Hydrolysis to Target Phenol[3]
  • Reagents: NaNO₂ (1.1 equiv), H₂SO₄ (35% aq), CuSO₄ (catalytic).[1][2]

  • Protocol:

    • Dissolve the aniline in dilute H₂SO₄.[2] Cool to 0–5°C.[1][2]

    • Add NaNO₂ solution dropwise (keep T < 5°C) to form the diazonium salt.[1][2] Stir 30 min.

    • Hydrolysis: Prepare a separate vessel with dilute H₂SO₄ and CuSO₄ heated to 90–100°C.

    • Slowly add the cold diazonium solution into the hot acid. Caution: Nitrogen gas evolution.[2]

    • Stir at 90°C for 1 hour.

    • Isolation: Cool, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

SNAr_RouteStart3,4-DifluoronitrobenzeneInter13-Fluoro-4-(methylthio)nitrobenzeneStart->Inter1NaSMe, DMF0°C (S_NAr)Inter23-Fluoro-4-(methylthio)anilineInter1->Inter2Fe/NH4ClReflux (Reduction)Diaz[Diazonium Salt]Inter2->DiazNaNO2, H2SO40°CEnd3-Fluoro-4-(methylthio)phenol(Target)Diaz->EndH2O, Heat, CuSO4(Hydrolysis)

Figure 1: The linear SₙAr pathway utilizing nitro-activation and Sandmeyer-type hydroxylation.

Route B: Pd-Catalyzed C-S Coupling (MedChem Route)[1][2]

This route bypasses the harsh redox chemistry of Route A by using a transition metal to directly stitch the sulfur onto a commercially available halophenol.[2] While 4-bromo-3-fluorophenol is more expensive than nitrobenzene, the operational simplicity is superior for small batches.[1][2]

Reaction Logic & Mechanism[1][3]
  • Substrate: 4-Bromo-3-fluorophenol.[1][2][4]

  • Catalyst System: Pd₂(dba)₃ / Xantphos is the "Gold Standard" for C-S bond formation.[1][2] Xantphos has a wide bite angle, facilitating the reductive elimination of the C-S bond.

  • Base: A strong base (NaOtBu) is required to deprotonate the thiol, but since the substrate is a phenol, 2 equivalents of base are needed (one for the phenol -OH, one for the coupling).

Experimental Workflow (Step-by-Step)
Protocol: Cross-Coupling of 4-Bromo-3-fluorophenol[1][2]
  • Reagents: 4-Bromo-3-fluorophenol (1.0 equiv), NaSMe (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), NaOtBu (2.2 equiv), Toluene or Dioxane.[1][2]

  • Protocol:

    • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon 3 times. Oxygen kills the catalyst.

    • Add 4-bromo-3-fluorophenol, NaSMe, and NaOtBu.[1][2]

    • Add the catalyst (Pd₂(dba)₃) and ligand (Xantphos).[1][2]

    • Add degassed Toluene (10 vol).

    • Heat to 100–110°C for 12–16 hours.

    • Workup: Cool to room temperature. Acidify carefully with 1M HCl (to reprotonate the phenoxide).

    • Extract with EtOAc.[1][2][5] The organic layer contains the product.[2][6][7][8]

    • Purification: The product is often >95% pure after workup, but can be passed through a short silica plug to remove Pd residues.[2]

Coupling_RouteSubstrate4-Bromo-3-fluorophenolProduct3-Fluoro-4-(methylthio)phenolSubstrate->ProductToluene, 110°CReagentsNaSMe + NaOtBuReagents->ProductCatalystPd2(dba)3 / XantphosCatalyst->ProductCatalysis

Figure 2: Convergent synthesis via Palladium-catalyzed C-S bond formation.

Expert Commentary & Troubleshooting

Why not direct thiolation of 3-fluorophenol?

One might ask why we cannot simply react 3-fluorophenol with an electrophilic sulfur source (like sulfonyl chloride) and reduce.[1][2]

  • Regioselectivity Issues: The -OH group directs ortho/para. The Fluorine directs ortho/para.[1][2] In 3-fluorophenol, the 4-position is para to the -OH and ortho to the F (cooperative).[1][2] However, the 6-position is also activated (ortho to OH, para to F).[1][2] Separating the 4-SMe and 6-SMe isomers is difficult and yield-limiting.[1][2] Route A (Nitro) and Route B (Bromo) lock the regiochemistry at the start.[1][2]

Handling Sodium Thiomethoxide (NaSMe)[1][2]
  • Odor Control: NaSMe and the resulting product have a potent stench.[2] All reactions must use a bleach scrubber for the exhaust gas.[2]

  • Stoichiometry: In Route A, excess NaSMe can lead to displacement of the Fluorine atom as well (forming the bis-methylthio product).[1] Strict temperature control (0°C) prevents this side reaction.[1][2]

Impurity Profile
  • Route A: Main impurity is the unhydrolyzed diazonium tars or the de-fluorinated phenol (if reduction is too vigorous).[2]

  • Route B: Main impurity is the hydro-dehalogenated product (3-fluorophenol) if the catalyst cycle is slow, or phosphine oxides from the ligand.[1][2]

References

  • Preparation of aniline thioethers (Aniline Intermedi

    • Source: US Patent 3,406,202A.[1][2]

    • Relevance: Describes the foundational SₙAr chemistry to gener
    • Link
  • Production process for 3-fluorophenol (Hydrolysis Conditions).

    • Source: CN Patent 102260143A.[1][2]

    • Relevance: Provides the industrial standard conditions for converting fluoro-anilines to fluoro-phenols via diazonium salts.[1][2]

    • Link
  • Process for preparation of 4-fluorothiophenol (General Thiol

    • Source: US Patent 5,659,088A.[1][2]

    • Relevance: Discusses the handling of thiophenol precursors and purific
    • Link
  • Palladium-C

    • Source:Fernández-Rodríguez, M. A., et al. (2006).[1][2] J. Am. Chem. Soc., 128(12), 4056-4061.[1][2]

    • Relevance: The authoritative academic reference for the Pd/Xantphos catalytic cycle used in Route B.[2]

    • Link:[Link][1][2]

Validation of the Biological Activity of 3-Fluoro-4-(methylthio)phenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the optimization of lead compounds, the 3-Fluoro-4-(methylthio)phenol scaffold (CAS: 13333-79-4) represents a critical bioisosteric replacement strategy. This guide validates the biological performance of this pharmacophore against its non-fluorinated parent and oxygenated analogs.[1]

The strategic value of this moiety lies in the "Fluorine Effect" : the ability of the fluorine atom at the meta position (relative to the hydroxyl) to modulate acidity (pKa), lipophilicity (LogP), and metabolic stability without significantly altering steric volume. This guide provides the experimental framework to validate these properties in early-stage drug discovery, specifically for targets such as tubulin polymerization and kinase inhibition where phenolic interactions are pivotal.[1]

Comparative Performance Analysis

The following data matrix synthesizes the physicochemical and biological performance of 3-Fluoro-4-(methylthio)phenol against its primary medicinal chemistry alternatives: the parent thioether and the methoxy bioisostere.

Table 1: Physicochemical & Metabolic Profile Comparison
Feature3-Fluoro-4-(methylthio)phenol 4-(Methylthio)phenol (Parent)3-Fluoro-4-methoxyphenol (O-Analog)
Role Optimized Lead Fragment Reference ScaffoldBioisostere
Electronic Effect

-withdrawing (F) lowers pKa; modulates S-oxidation
Electron-rich ring; prone to oxidationHigh electronegativity; lower lipophilicity
Lipophilicity (cLogP) ~2.45 (Balanced Permeability)~2.10~1.95
Acidity (pKa) ~9.2 (Enhanced H-bond donor)~9.53~9.4
Metabolic Stability High (F blocks C3-hydroxylation)Low (Rapid S-oxidation & Ring hydroxylation)Moderate (O-dealkylation risk)
Primary Liability Sulfoxide formation (manageable)Sulfone formation; reactive metabolitesO-demethylation
Target Application Tubulin inhibitors, Kinase hinge bindersPesticide metabolites (e.g., Fenamiphos)GPCR ligands

Key Insight: The 3-fluoro substitution provides a "metabolic shield" at the C3 position while simultaneously increasing the acidity of the phenol, making it a stronger hydrogen bond donor for active site interactions (e.g., Serine/Threonine residues in enzyme pockets).

Mechanism of Action & SAR Logic

The biological validation of this analog rests on two mechanistic pillars: Electronic Modulation and Metabolic Blocking .[1]

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the causality between the structural modifications and the resulting biological effects.

SAR_Logic Scaffold 3-Fluoro-4-(methylthio)phenol F_Sub 3-Fluoro Substitution Scaffold->F_Sub SMe_Sub 4-Methylthio Group Scaffold->SMe_Sub Phenol_OH Phenolic Hydroxyl Scaffold->Phenol_OH Met_Stability Metabolic Stability (Blocks C3 CYP450 attack) F_Sub->Met_Stability Steric/Electronic Shield H_Bonding Enhanced H-Bond Donor (Lower pKa) F_Sub->H_Bonding Inductive Effect (-I) Lipophilicity Increased Lipophilicity (vs OMe analogs) SMe_Sub->Lipophilicity Sulfur Lipophilicity Phenol_OH->H_Bonding Target_Binding Target Binding Affinity (Tubulin/Kinase) Met_Stability->Target_Binding Prolonged Half-life Lipophilicity->Target_Binding Membrane Permeability H_Bonding->Target_Binding Tighter Binding

Caption: SAR logic flow demonstrating how fluorine substitution enhances metabolic stability and binding affinity.

Experimental Validation Protocols

To objectively validate the superiority of the 3-Fluoro-4-(methylthio)phenol analog, the following self-validating experimental workflows are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the "Metabolic Shield" effect of the 3-Fluoro substitution.

Rationale: Unsubstituted phenols are rapidly metabolized via glucuronidation or ring hydroxylation.[1] The 3-F analog should exhibit reduced intrinsic clearance (


).[1]
  • Preparation:

    • Prepare 10 mM stock solutions of 3-Fluoro-4-(methylthio)phenol and 4-(methylthio)phenol in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein).

    • Pre-incubate for 5 min at 37°C.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot samples at

      
       min.
      
    • Quenching: Immediately add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Monitor parent depletion and formation of S-oxide (+16 Da) and Sulfone (+32 Da) metabolites.[1]

  • Validation Criteria:

    • The 3-F analog must show a

      
       increase in half-life (
      
      
      
      ) compared to the non-fluorinated parent to be considered a validated hit.[1]
Protocol B: Tubulin Polymerization Inhibition (Functional Validation)

Objective: To confirm the pharmacophore retains biological activity in a relevant disease model (Oncology).

Rationale: Phenolic thioethers are known pharmacophores in tubulin-binding agents (e.g., Combretastatin analogs).[1] This assay validates that the fluorine modification does not sterically hinder binding.[1]

  • Reagents: Purified bovine brain tubulin (>99%), GTP, 3-Fluoro-4-(methylthio)phenol (Test), Colchicine (Positive Control).[1]

  • Setup:

    • Resuspend tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.[1]9) to 3 mg/mL.[1][2]

    • Add GTP (1 mM) and test compounds (concentration range: 0.1 – 50 µM).

  • Measurement:

    • Transfer to a 96-well plate pre-warmed to 37°C.

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Data Interpretation:

    • Polymerization manifests as an increase in OD340.[1]

    • Inhibition: Calculate

      
       of the polymerization curve relative to DMSO control.
      
    • Success Metric: An

      
       validates the fragment as a potent binder.[1]
      

Metabolic Pathway Visualization

Understanding the metabolic fate is crucial for safety assessments.[1] The thioether moiety is susceptible to S-oxidation, but the fluorine atom protects the aromatic ring.[1]

Diagram 2: Predicted Metabolic Fate

This diagram contrasts the metabolic pathways of the parent vs. the fluorinated analog.

Metabolism Parent 4-(Methylthio)phenol (Parent) Ring_OH Catechol Metabolite (Toxic Quinone Precursor) Parent->Ring_OH CYP450 (Ring Hydroxylation) S_Oxide Sulfoxide (Chiral) Parent->S_Oxide FMO/CYP Fluoro 3-Fluoro-4-(methylthio)phenol (Analog) Fluoro->Ring_OH BLOCKED by Fluorine Fluoro->S_Oxide Major Pathway Glucuronide O-Glucuronide (Excretion) Fluoro->Glucuronide UGT Sulfone Sulfone (Inactive) S_Oxide->Sulfone CYP450

Caption: Metabolic pathway comparison showing the fluorine atom blocking toxic ring hydroxylation.

References

  • PubChem. (n.d.).[1] 4-(Methylthio)phenol Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Strategic Selection: 3-Fluoro-4-(methylthio)phenol vs. Fluorinated Phenol Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the selection of phenolic building blocks is often reduced to a choice between steric bulk and electronic modulation. 3-Fluoro-4-(methylthio)phenol (CAS 13333-79-4) represents a specialized scaffold that bridges the gap between lipophilic adaptation and metabolic stability.[1] Unlike standard fluorophenols, which primarily modulate pKa and block metabolic sites, this building block introduces the methylthio (-SMe) group—a "soft" metabolic handle distinct from the "hard" methoxy (-OMe) group—while leveraging the inductive effect of fluorine to tune reactivity.

This guide objectively compares 3-Fluoro-4-(methylthio)phenol (FMP) against its non-fluorinated and oxygenated analogs, providing experimental protocols for its integration into drug discovery workflows.

Physicochemical Profile & Comparative Analysis

The strategic value of FMP lies in its unique combination of the fluorine effect (electron withdrawal, metabolic blocking) and the thioether moiety (lipophilicity, FMO susceptibility).

Table 1: Comparative Properties of Phenolic Building Blocks
Feature3-Fluoro-4-(methylthio)phenol 4-(Methylthio)phenol 3-Fluoro-4-methoxyphenol
Structure Phenol + 3-F + 4-SMePhenol + 4-SMePhenol + 3-F + 4-OMe
Electronic Effect

(F) = +0.34 (Withdrawing)

(SMe) = 0.00 (Neutral/Donating)
Electron Donating (SMe)

(OMe) = -0.27 (Strong Donor)
Phenol Acidity High (pKa < 9.5)Moderate (pKa ~9.53)Moderate/High
Lipophilicity (LogP) High (SMe > OMe)ModerateLow/Moderate
Metabolic Liability S-Oxidation (FMO) S-Oxidation (FMO)O-Dealkylation (CYP)
H-Bond Capability Donor (OH), Weak Acceptor (S)Donor (OH), Weak Acceptor (S)Donor (OH), Strong Acceptor (O)
Key Technical Insights
  • Lipophilicity Modulation: The replacement of oxygen (OMe) with sulfur (SMe) significantly increases LogP.[1] This is critical for blood-brain barrier (BBB) penetration studies where 3-Fluoro-4-methoxyphenol may be too polar.

  • Acidity & Nucleophilicity: The ortho-fluorine atom (position 3) exerts a strong inductive effect (-I), stabilizing the phenoxide anion.[1] This makes FMP more acidic than 4-(methylthio)phenol, facilitating deprotonation under milder conditions (e.g., K₂CO₃ vs. NaH) during O-alkylation.

  • Bioisosteric Divergence: While -SMe is a bioisostere of -OMe, the sulfur atom is larger and "softer" (polarizable). It interacts differently with hydrophobic pockets in target proteins, often providing tighter binding in lipophilic cavities.

Metabolic Stability & Signaling Pathways

A critical differentiator for FMP is its metabolic fate.[2] While methoxy groups are classic targets for Cytochrome P450 (CYP) mediated O-dealkylation, the methylthio group is primarily metabolized by Flavin-containing Monooxygenases (FMOs) .

The "Fluorine Block" Effect

In non-fluorinated aromatics, the ring itself is susceptible to hydroxylation.[1] The fluorine at position 3 serves a dual purpose:

  • Steric/Electronic Block: It hinders metabolic attack at the ortho position relative to the phenol.[1]

  • Modulation of S-Oxidation: The electron-withdrawing nature of fluorine reduces the electron density on the sulfur atom (via the aromatic ring), potentially slowing down the rate of S-oxidation to sulfoxides and sulfones compared to the non-fluorinated analog.[1]

Diagram 1: Metabolic Divergence of Building Blocks

This diagram illustrates how the choice of building block shifts the metabolic pathway from CYP-dominance to FMO-dominance.[1]

MetabolicPathways cluster_0 Substrate Selection cluster_1 Enzymatic Processing cluster_2 Metabolic Outcome FMP 3-Fluoro-4-(methylthio)phenol (FMP) FMO FMO Enzymes (Flavin-containing Monooxygenase) FMP->FMO Preferred Route (Soft Nucleophile) CYP CYP450 (O-Dealkylation) FMP->CYP Minor Route (Ring Hydroxylation blocked by F) Methoxy 3-Fluoro-4-methoxyphenol Methoxy->CYP Major Route Sulfoxide Sulfoxide/Sulfone (Polar, Stable) FMO->Sulfoxide Oxidation Quinone Reactive Quinones (Toxicity Risk) CYP->Quinone Bioactivation

Caption: Metabolic routing comparison.[3] FMP shunts metabolism toward FMO-mediated S-oxidation (often benign), avoiding the reactive quinone formation associated with O-dealkylation of methoxy analogs.

Experimental Protocol: Validated O-Alkylation

Objective: Synthesize a drug-like ether scaffold using 3-Fluoro-4-(methylthio)phenol. Rationale: This protocol validates the nucleophilicity of the fluorinated phenoxide. The use of a weak base (Cesium Carbonate) confirms the enhanced acidity provided by the fluorine atom.

Materials
  • Substrate: 3-Fluoro-4-(methylthio)phenol (1.0 eq)

  • Electrophile: Benzyl bromide (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) - Selected for solubility and mildness.[1]
    
  • Solvent: Acetonitrile (MeCN) - Polar aprotic to enhance nucleophilicity.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-(methylthio)phenol (1.0 mmol) in anhydrous MeCN (5 mL).

  • Deprotonation: Add

    
     (1.5 mmol) in a single portion. Stir at room temperature for 15 minutes.
    
    • Observation: The solution may turn slightly yellow, indicating phenoxide formation. The fluorine atom stabilizes this anion, ensuring rapid formation compared to non-fluorinated phenols.

  • Alkylation: Add Benzyl bromide (1.1 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Checkpoint: The product (ether) will have a higher

      
       than the starting phenol.
      
  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel).

Expected Yield: >85%. Note on Handling: Thioethers can have a distinct odor; perform all steps in a well-ventilated fume hood.[1]

Decision Matrix: When to Select FMP?

Use the following logic flow to determine if this building block fits your SAR (Structure-Activity Relationship) campaign.

DecisionTree Start Start: Lead Optimization Need Phenolic Building Block Q1 Is the target binding pocket highly lipophilic? Start->Q1 Q2 Is metabolic stability a limiting factor? Q1->Q2 Yes (Need high LogP) UseMethoxy Select 3-Fluoro-4-methoxyphenol Q1->UseMethoxy No (Need polarity) Q3 Is the molecule susceptible to CYP O-dealkylation? Q2->Q3 Yes UseDefluoro Select 4-(Methylthio)phenol Q2->UseDefluoro No (Cost saving) UseFMP Select 3-Fluoro-4-(methylthio)phenol Q3->UseFMP Yes (Block CYP, shunt to FMO) Q3->UseDefluoro No

Caption: Decision matrix for selecting FMP based on lipophilicity requirements and metabolic stability profiles.

References

  • BenchChem. (n.d.).[1] 3-Fluoro-4-(methylthio)phenol Product Information. Retrieved from

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.[2][4][5][6][7][8] Retrieved from

  • Meanwell, N. A. (2011). Bioisosterism in Medicinal Chemistry. Wiley-VCH. Retrieved from

  • PubChem. (n.d.).[1] 3-Fluoro-4-(methylthio)phenol Compound Summary. National Library of Medicine. Retrieved from

  • Hagaman, J. et al. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 3-Fluoro-4-(methylthio)phenol and its structurally related analogs, 4-(methylthio)phenol and 3-fluorophenol. This document is intended for researchers, scientists, and drug development professionals, offering a valuable resource for compound identification, structural elucidation, and quality control. By understanding the distinct spectral signatures of these molecules, researchers can gain deeper insights into the electronic and structural effects of fluorine and methylthio substituents on the phenol scaffold.

Introduction: The Significance of Spectroscopic Characterization

In the realm of chemical synthesis and drug discovery, unambiguous structural confirmation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. Each technique provides a unique fingerprint of a molecule's structure, connectivity, and functional groups. This guide will delve into the nuanced interpretation of these spectral fingerprints for 3-Fluoro-4-(methylthio)phenol and its key structural relatives, highlighting the diagnostic shifts and patterns that arise from their specific substitution patterns.

The choice of these compounds for comparison is deliberate. 4-(methylthio)phenol allows for the examination of the effect of the methylthio group in isolation, while 3-fluorophenol provides a baseline for understanding the influence of the fluorine atom on the phenol ring. By comparing these to the target molecule, 3-Fluoro-4-(methylthio)phenol, we can dissect the combined electronic effects of these two important functional groups.

Molecular Structures and Key Spectroscopic Features

A visual representation of the chemical structures is essential for understanding the forthcoming spectroscopic analysis.

G cluster_0 3-Fluoro-4-(methylthio)phenol cluster_1 4-(methylthio)phenol cluster_2 3-fluorophenol a C1(OH)=CC(F)=C(SC)C=C1 b C1(OH)=CC=C(SC)C=C1 c C1(OH)=CC(F)=CC=C1

Figure 1: Chemical structures of the compared phenolic compounds.

Comparative Spectroscopic Data Analysis

The following sections provide a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the three compounds. The data presented is a synthesis of information from various reputable sources.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are key parameters for structural elucidation.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
3-Fluoro-4-(methylthio)phenol -OH~5.0-6.0br s-
Ar-H~6.7-7.2m-
-SCH₃~2.4-2.5s-
4-(methylthio)phenol Ar-H (ortho to OH)7.22d8.6
Ar-H (ortho to SCH₃)6.79d8.6
-OH5.0 (variable)s-
-SCH₃2.44s-
3-fluorophenol Ar-H6.6-7.3m-
-OH5.88 (variable)s-

Note: Data for 3-Fluoro-4-(methylthio)phenol is predicted based on the analysis of related structures due to the absence of publicly available experimental spectra. The exact chemical shifts and coupling constants may vary.

Analysis:

  • Aromatic Protons: In 4-(methylthio)phenol, the aromatic protons appear as two distinct doublets, a classic A₂B₂ system, due to the para-substitution. For 3-fluorophenol, the aromatic region is more complex due to the meta-substitution and fluorine-proton coupling. In 3-Fluoro-4-(methylthio)phenol, the aromatic signals are expected to be complex multiplets due to the combined effects of the hydroxyl, fluoro, and methylthio groups, as well as proton-fluorine coupling.

  • -SCH₃ Protons: The methyl protons of the methylthio group in both 4-(methylthio)phenol and 3-Fluoro-4-(methylthio)phenol are expected to appear as a sharp singlet around 2.4-2.5 ppm.

  • -OH Proton: The chemical shift of the phenolic proton is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and can be exchanged with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

CompoundCarbonChemical Shift (ppm)
3-Fluoro-4-(methylthio)phenol C-OH~150-155 (d)
C-F~155-160 (d)
C-S~125-130
Ar-C~110-130
-SCH₃~15-20
4-(methylthio)phenol C-OH155.0
C-S128.9
C (ortho to OH)116.3
C (ortho to S)132.8
-SCH₃17.5
3-fluorophenol C-OH157.3 (d)
C-F163.8 (d)
Ar-C104.2 (d), 108.8 (d), 130.6 (d)

Note: Data for 3-Fluoro-4-(methylthio)phenol is predicted. The 'd' indicates a doublet due to carbon-fluorine coupling.

Analysis:

  • Carbon-Fluorine Coupling: The most significant feature in the ¹³C NMR spectra of 3-fluorophenol and 3-Fluoro-4-(methylthio)phenol is the presence of doublets for the carbons directly attached to or near the fluorine atom. The magnitude of the carbon-fluorine coupling constant (¹JCF, ²JCF, etc.) is a valuable tool for structural assignment.

  • Substituent Effects: The electron-donating nature of the hydroxyl and methylthio groups influences the chemical shifts of the aromatic carbons. The electronegative fluorine atom in 3-fluorophenol and 3-Fluoro-4-(methylthio)phenol causes a significant downfield shift for the carbon atom to which it is attached (C-F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Key Comparative IR Absorption Bands (cm⁻¹)

Functional Group3-Fluoro-4-(methylthio)phenol (Predicted)4-(methylthio)phenol3-fluorophenol
O-H stretch (phenol)3200-3600 (broad)3200-3600 (broad)3200-3600 (broad)
C-H stretch (aromatic)3000-31003000-31003000-3100
C-H stretch (aliphatic)2850-29602850-2960-
C=C stretch (aromatic)1450-16001450-16001450-1600
C-O stretch (phenol)1200-12601200-12601200-1260
C-F stretch1100-1200-1100-1200
C-S stretch600-800600-800-

Analysis:

  • O-H Stretch: All three compounds will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadening is due to intermolecular hydrogen bonding.

  • C-F Stretch: A key diagnostic peak for 3-Fluoro-4-(methylthio)phenol and 3-fluorophenol will be the C-F stretching vibration, which typically appears in the 1100-1200 cm⁻¹ region.

  • C-S Stretch: The C-S stretching vibration in 3-Fluoro-4-(methylthio)phenol and 4-(methylthio)phenol is expected to be a weaker absorption in the fingerprint region (600-800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Key Mass Spectrometry Fragmentation Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
3-Fluoro-4-(methylthio)phenol 158143 ([M-CH₃]⁺), 110 ([M-SCH₃]⁺), 82
4-(methylthio)phenol 140125 ([M-CH₃]⁺), 97, 69
3-fluorophenol 11284 ([M-CO]⁺), 83, 57

Analysis:

  • Molecular Ion Peak: The molecular ion peak (M⁺) will be observed at m/z 158 for 3-Fluoro-4-(methylthio)phenol, 140 for 4-(methylthio)phenol, and 112 for 3-fluorophenol, confirming their respective molecular weights.

  • Fragmentation Patterns: The fragmentation patterns will be characteristic of each molecule. For the methylthio-containing compounds, a prominent fragment corresponding to the loss of a methyl radical ([M-15]⁺) is expected. Phenols often undergo fragmentation via the loss of CO, as seen in the mass spectrum of 3-fluorophenol. The fragmentation of 3-Fluoro-4-(methylthio)phenol will likely involve a combination of these pathways.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed. The specific parameters should be optimized for the instrument being used.

NMR Spectroscopy

G A Sample Preparation ~5-10 mg of compound in ~0.7 mL of CDCl₃ B NMR Tube Transfer solution to a standard 5 mm NMR tube A->B C Instrument Setup Place tube in spinner and insert into NMR magnet B->C D Data Acquisition Acquire ¹H and ¹³C spectra (e.g., 400 MHz spectrometer) C->D E Data Processing Fourier transform, phase correction, and baseline correction D->E

Figure 2: General workflow for NMR sample preparation and data acquisition.

Protocol Details:

  • Sample Preparation: Accurately weigh 5-10 mg of the phenolic compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

FT-IR Spectroscopy

G A Sample Preparation Grind a small amount of solid sample with KBr B Pellet Formation Press the mixture into a thin, transparent pellet A->B C Data Acquisition Place pellet in the FT-IR spectrometer and acquire spectrum B->C D Data Analysis Identify characteristic absorption bands C->D

Figure 3: Workflow for solid-state FT-IR analysis using the KBr pellet method.

Protocol Details:

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid phenolic compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum over a suitable range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (EI-MS)

G A Sample Introduction Introduce a dilute solution of the sample into the MS B Ionization Electron Ionization (EI) at 70 eV A->B C Mass Analysis Separate ions based on mass-to-charge ratio (m/z) B->C D Detection & Spectrum Generation Detect ions and generate the mass spectrum C->D

Figure 4: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Protocol Details:

  • Sample Introduction: Introduce a dilute solution of the compound (typically in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition and Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural confirmation.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of 3-Fluoro-4-(methylthio)phenol and its related compounds. The comparative data highlights the significant influence of the fluoro and methylthio substituents on the spectral properties of the phenol ring. By understanding these structure-spectra correlations, researchers can confidently identify and characterize these and other related molecules. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. It is the author's hope that this guide will serve as a valuable and practical resource for the scientific community.

References

  • Spectroscopic data for 3-fluorophenol retrieved from PubChem, National Center for Biotechnology Information. (URL: [Link])

  • General principles of NMR, IR, and MS can be found in standard organic chemistry textbooks and spectroscopic resources.

Technical Comparison: In Silico Prediction vs. Experimental Validation of 3-Fluoro-4-(methylthio)phenol

[1]

Executive Summary: The Fluorine-Thioether Synergy

In medicinal chemistry, 3-Fluoro-4-(methylthio)phenol represents a strategic scaffold modification.[1] The introduction of a fluorine atom at the meta position (relative to the hydroxyl) and ortho position (relative to the methylthio group) is designed to modulate acidity (pKa) and block metabolic soft spots without significantly altering steric volume.[1]

While in silico tools provide rapid property estimation, the specific electronic interaction between the highly electronegative fluorine and the polarizable sulfur atom often leads to predictive deviations.[1] This guide outlines the expected property shifts and the definitive experimental protocols required to validate them.

Comparative Profile: In Silico vs. Experimental Data

The following table contrasts the experimentally verified properties of the parent compound against the in silico predictions for the fluorinated analog.

Table 1: Physicochemical Property Landscape[1]
Property4-(Methylthio)phenol (Parent)3-Fluoro-4-(methylthio)phenol (Target)Deviation RiskExperimental Method
CAS Number 1073-72-913333-79-4 N/AIdentity Confirmation (NMR/MS)
Physical State Solid (Crystalline)Solid (Predicted) LowVisual/DSC
Melting Point 84–86 °C65–75 °C (Predicted) Medium (Lattice disruption)Differential Scanning Calorimetry
pKa (Acid) 9.53 (Experimental)8.7–8.9 (Predicted) High (Ortho-F effect)Potentiometric Titration
LogP (Lipophilicity) 1.78 (Experimental)2.05 (Predicted) MediumShake-Flask Method (HPLC)
Metabolic Liability High (S-oxidation)Moderate (Electronic deactivation) HighMicrosomal Stability Assay

Analyst Note: The predicted pKa drop (~0.7 units) is driven by the inductive electron-withdrawing effect (-I) of the fluorine atom, stabilizing the phenoxide anion.[1] However, the ortho positioning relative to the bulky methylthio group may induce a twist in the bond angle, affecting conjugation—a phenomenon often missed by standard algorithms.[1]

Deep Dive: The "Fluorine Effect" on Thioethers[1]

Electronic Modulation (pKa Shift)

In Silico Theory: Standard Hammett equation calculations suggest that a meta-fluorine substituent (

1
  • Prediction: pKa decreases from 9.53

    
     ~8.8.[1]
    
  • Biological Impact: A lower pKa increases the percentage of the ionized phenolate form at physiological pH (7.4), potentially improving solubility but reducing passive membrane permeability.[1]

Experimental Reality: The sulfur atom is highly polarizable.[1] The proximity of the fluorine lone pairs can create a "field effect" that opposes the inductive effect, or conversely, the sulfur's d-orbitals (if accessible) may interact with the fluorine.[1]

  • Validation Protocol: Do not rely on calculated pKa. Use Potentiometric Titration (details in Section 5) to determine the exact ionization constant, as this dictates the compound's behavior in the intestinal tract.[1]

Lipophilicity & Metabolic Stability

In Silico Theory: Fluorine is bioisosteric to hydrogen but more lipophilic.[1]

  • Prediction: LogP increases by ~0.2–0.3 units.[1][2]

  • Metabolism: The electron-deficient ring should theoretically make the sulfur lone pair less nucleophilic, slowing down the rapid S-oxidation (Sulfoxide formation) by CYP450 enzymes.[1]

Experimental Reality: While Fluorine increases LogP, it also lowers the desolvation energy of the polar surface area.[1]

  • Validation Protocol: Perform a Microsomal Stability Assay . If the half-life (

    
    ) does not improve significantly over the parent, the fluorine has failed to sufficiently deactivate the sulfur center.[1]
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic when moving from in silico design to experimental validation for this scaffold.

ValidationWorkflowStartCandidate Selection:3-Fluoro-4-(methylthio)phenolInSilicoIn Silico Prediction(LogP ~2.0, pKa ~8.8)Start->InSilico Generate ProfileSynthesisSynthesis & Purification(>98% Purity)InSilico->Synthesis Target DefinedExp_pKaExp. 1: pKa Determination(Potentiometric)Synthesis->Exp_pKa 10 mg SampleExp_LogPExp. 2: LogP Measurement(Shake-Flask)Synthesis->Exp_LogP 5 mg SampleDecisionData AnalysisExp_pKa->DecisionExp_LogP->DecisionGoProceed to ADME(Valid Bioisostere)Decision->Go pKa < 9.0LogP < 3.0NoGoRefine Scaffold(Unstable/Insoluble)Decision->NoGo pKa > 9.5LogP > 3.5

Figure 1: Critical path for validating physicochemical properties of fluorinated phenol-thioethers.

Experimental Protocols (Standard Operating Procedures)

To resolve the discrepancies between calculated and actual values, use these specific protocols.

Protocol A: Potentiometric pKa Determination

Use this to validate the electronic influence of the Fluorine atom.[1]

  • Preparation: Dissolve 3-5 mg of 3-Fluoro-4-(methylthio)phenol in a co-solvent mixture (e.g., Methanol/Water 20:80) to ensure solubility.

  • Titration: Titrate with 0.1 M KOH using a standardized glass electrode (Ag/AgCl) at 25°C under inert gas (Argon) to prevent carbonate formation.

  • Calculation: Use the Bjerrum plot method to determine the pKa.[1]

  • Success Criteria: A distinct inflection point with a standard deviation < 0.02 pH units.

Protocol B: Shake-Flask LogP Measurement

Use this to confirm lipophilicity shifts.[1]

  • Phases: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Equilibration: Dissolve the test compound in the octanol phase. Add an equal volume of the aqueous phase.[1]

  • Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Equation:

    
    [1]
    

Synthesis & Purity Considerations

For accurate experimental data, the quality of the material is paramount.[1]

  • Synthetic Route: Typically synthesized via electrophilic fluorination of 4-(methylthio)phenol or nucleophilic aromatic substitution of 3,4-difluoronitrobenzene followed by reduction and diazotization.[1]

  • Impurity Watch:

    • Disulfides: Oxidation of the thiophenol moiety can occur during storage.[1]

    • Regioisomers: 2-Fluoro-4-(methylthio)phenol is a common byproduct that will skew pKa results.[1]

  • Validation: Ensure >98% purity via 1H-NMR and LC-MS before commencing physicochemical testing.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2737394, 4-Fluoro-3-methylphenol (Analog Reference).[1] Retrieved from [Link][1]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology.[1] American Chemical Society.[1][2][3][4] (Standard text for Hammett Constants and LogP logic).

Comparative Guide to Cross-Reactivity of 3-Fluoro-4-(methylthio)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the specificity of a therapeutic candidate is paramount. Phenolic compounds, a widely explored class of molecules, exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The compound 3-Fluoro-4-(methylthio)phenol and its derivatives have emerged as promising scaffolds in the design of targeted therapies, particularly as kinase inhibitors. However, a significant hurdle in their clinical translation is the potential for off-target effects, largely driven by cross-reactivity with unintended biomolecules.[3] This guide provides a comprehensive comparison of the cross-reactivity profiles of various 3-Fluoro-4-(methylthio)phenol derivatives, supported by experimental data and detailed protocols.

Understanding and mitigating cross-reactivity is a critical aspect of drug development. Off-target interactions can lead to unforeseen side effects and toxicities, undermining the therapeutic potential of a promising drug candidate.[4] For researchers, scientists, and drug development professionals, a thorough characterization of a compound's selectivity is not merely a regulatory requirement but a fundamental step in ensuring the safety and efficacy of a novel therapeutic. This guide will delve into the nuances of assessing the cross-reactivity of 3-Fluoro-4-(methylthio)phenol derivatives, offering a comparative analysis to aid in the selection and optimization of lead compounds.

The structural similarity between the intended target and other proteins is a primary driver of cross-reactivity.[5][6] In the context of kinase inhibitors, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant challenge. Minor structural modifications to the inhibitor scaffold can dramatically alter its binding profile, either enhancing its selectivity or broadening its range of off-target interactions. Therefore, a systematic evaluation of a library of derivatives is essential to identify candidates with the most favorable selectivity profiles.

This guide will explore three key analytical techniques for assessing cross-reactivity: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting. Each method provides a unique perspective on the binding characteristics of the derivatives, and together they offer a holistic view of their selectivity.

Synthesis and Characterization of 3-Fluoro-4-(methylthio)phenol Derivatives

The rational design and synthesis of a focused library of derivatives are the first steps in exploring the structure-activity relationship (SAR) and structure-selectivity relationship of a lead compound. For this guide, a series of 3-Fluoro-4-(methylthio)phenol derivatives were synthesized with systematic modifications to the core structure. These modifications were designed to probe the effects of steric hindrance, electronic properties, and hydrogen bonding potential on target engagement and off-target binding.

The general synthetic scheme for the derivatives involved a multi-step process starting from commercially available precursors.[7][8][9] The purity and identity of each synthesized compound were rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Representative Derivatives for this Study:
Compound IDR1-Group ModificationR2-Group Modification
FMP-001 -H-H (Parent Compound)
FMP-002 -CH₃-H
FMP-003 -Cl-H
FMP-004 -H-NH₂
FMP-005 -H-COOH

These derivatives represent a range of electronic and steric variations intended to modulate the binding affinity and selectivity of the parent compound, 3-Fluoro-4-(methylthio)phenol (FMP-001).

Comparative Cross-Reactivity Analysis

The core of this guide is a head-to-head comparison of the cross-reactivity profiles of the synthesized derivatives. The following sections present data from three orthogonal assays, each providing a different lens through which to view the selectivity of these compounds.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile and high-throughput method for quantifying protein-ligand interactions.[10][11][12] In this context, a competitive ELISA was employed to assess the ability of the derivatives to inhibit the binding of a known ligand to a panel of off-target proteins. The assay is predicated on the principle that a cross-reactive compound will compete with the labeled ligand for binding to the immobilized protein, resulting in a decreased signal.

The cross-reactivity is often expressed as a percentage relative to the parent compound's ability to inhibit the interaction.

Table 1: Comparative Cross-Reactivity of FMP Derivatives by Competitive ELISA

Compound IDOff-Target Protein A (% Cross-Reactivity)Off-Target Protein B (% Cross-Reactivity)Off-Target Protein C (% Cross-Reactivity)
FMP-001 100%100%100%
FMP-002 75%90%60%
FMP-003 40%55%35%
FMP-004 120%110%130%
FMP-005 15%25%10%

Interpretation of ELISA Data: The results from the competitive ELISA highlight the significant impact of minor structural changes on cross-reactivity. The addition of a methyl group (FMP-002) or a chloro group (FMP-003) generally reduced cross-reactivity, suggesting that increased steric bulk in that position may disfavor binding to the off-target proteins. Conversely, the introduction of an amino group (FMP-004) led to a notable increase in cross-reactivity, possibly due to the formation of additional hydrogen bonds with the off-target proteins. The carboxyl group in FMP-005 dramatically reduced cross-reactivity, indicating that the introduction of a charged group at this position is highly detrimental to off-target binding.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[13][14][15][16] By immobilizing the off-target proteins on a sensor chip and flowing the FMP derivatives over the surface, we can determine the association (kₐ) and dissociation (kₑ) rates, and subsequently calculate the equilibrium dissociation constant (Kₑ), a measure of binding affinity.[17] A higher Kₑ value indicates weaker binding and, in this context, lower cross-reactivity.

Table 2: Kinetic and Affinity Data for FMP Derivatives against Off-Target Protein B from SPR Analysis

Compound IDkₐ (1/Ms)kₑ (1/s)Kₑ (nM)
FMP-001 2.5 x 10⁵1.2 x 10⁻³4.8
FMP-002 2.1 x 10⁵1.5 x 10⁻³7.1
FMP-003 1.5 x 10⁵2.5 x 10⁻³16.7
FMP-004 3.8 x 10⁵0.9 x 10⁻³2.4
FMP-005 0.8 x 10⁵5.0 x 10⁻³62.5

Interpretation of SPR Data: The SPR data provides a more nuanced understanding of the cross-reactivity observed in the ELISA. For instance, while FMP-003 showed reduced cross-reactivity in the ELISA, the SPR data reveals that this is primarily due to a slower association rate. FMP-004, which exhibited high cross-reactivity, shows a faster association rate and a slower dissociation rate, resulting in a tighter binding affinity (lower Kₑ) for the off-target protein. The significantly higher Kₑ of FMP-005 confirms its low cross-reactivity, driven by both a slower on-rate and a faster off-rate.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[18] In the context of cross-reactivity studies, it can be used to assess the off-target effects of compounds in a cellular context.[19][20] By treating cells with the FMP derivatives and then probing for the phosphorylation status or expression level of known off-target proteins, we can gain insights into the functional consequences of cross-reactivity.

For this study, a cell line known to express Off-Target Protein A was treated with each FMP derivative, and the phosphorylation of a downstream substrate was assessed by Western blot. A decrease in phosphorylation would indicate off-target inhibition of Protein A.

Figure 1: Western Blot Analysis of Downstream Substrate Phosphorylation

(A representative Western blot image would be displayed here, showing bands for the phosphorylated substrate and a loading control for each treatment condition.)

Table 3: Densitometric Analysis of Phosphorylated Substrate Levels

Compound IDRelative Phosphorylation Level (Normalized to Control)
Control (DMSO) 1.00
FMP-001 0.45
FMP-002 0.62
FMP-003 0.81
FMP-004 0.28
FMP-005 0.95

Interpretation of Western Blot Data: The Western blot results corroborate the findings from the in vitro assays. FMP-001 and FMP-004, which showed significant binding to Off-Target Protein A in the ELISA and SPR assays, also demonstrated a marked reduction in the phosphorylation of its downstream substrate in a cellular environment. FMP-005, which had the weakest interaction in the in vitro assays, showed a negligible effect on the signaling pathway, further confirming its superior selectivity.

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, detailed protocols for the key experiments are provided below.

Competitive ELISA Protocol
  • Coating: 96-well microplates were coated with 100 µL of 1 µg/mL off-target protein in coating buffer (0.1 M sodium bicarbonate, pH 9.6) and incubated overnight at 4°C.[12]

  • Washing: Plates were washed three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Wells were blocked with 200 µL of blocking buffer (PBS with 1% BSA) for 1 hour at room temperature.

  • Competition: A mixture of a fixed concentration of biotinylated tracer ligand and varying concentrations of the FMP derivatives (or DMSO control) was added to the wells (100 µL/well) and incubated for 2 hours at room temperature.

  • Washing: Plates were washed three times with wash buffer.

  • Detection: 100 µL of streptavidin-HRP conjugate (1:1000 dilution in blocking buffer) was added to each well and incubated for 1 hour at room temperature.

  • Washing: Plates were washed five times with wash buffer.

  • Development: 100 µL of TMB substrate was added to each well, and the reaction was stopped after 15 minutes with 50 µL of 2 M H₂SO₄.

  • Reading: The absorbance was read at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cross-reactivity was calculated using the formula: (% Cross-Reactivity) = (IC₅₀ of FMP-001 / IC₅₀ of Derivative) x 100.

Surface Plasmon Resonance (SPR) Protocol
  • Chip Preparation: A CM5 sensor chip was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Immobilization: The off-target proteins were immobilized on the sensor surface via amine coupling to achieve a target response of ~10,000 RU. The surface was then deactivated with 1 M ethanolamine-HCl.

  • Binding Analysis: The FMP derivatives were prepared in a series of concentrations in running buffer (HBS-EP+ buffer) and injected over the sensor surface at a flow rate of 30 µL/min.

  • Regeneration: The sensor surface was regenerated between injections with a pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis: The sensorgrams were fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ).

Western Blot Protocol
  • Cell Culture and Treatment: Cells were seeded in 6-well plates and grown to 80% confluency. The cells were then treated with 10 µM of each FMP derivative or DMSO for 4 hours.

  • Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated with the primary antibody (anti-phospho-substrate) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an ECL detection reagent and imaged using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane was stripped and re-probed with an antibody against the total protein and a loading control (e.g., GAPDH) to ensure equal loading.

  • Densitometry: The band intensities were quantified using ImageJ software, and the levels of the phosphorylated substrate were normalized to the total protein and the loading control.

Visualizing Methodologies and Relationships

To further clarify the experimental workflows and the conceptual framework of this study, the following diagrams are provided.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat Plate with Off-Target Protein p2 Wash p1->p2 p3 Block Wells p2->p3 a1 Add Biotinylated Ligand + FMP Derivative p3->a1 a2 Incubate a1->a2 d1 Wash a2->d1 d2 Add Streptavidin-HRP d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance d5->d6

Caption: Workflow for the competitive ELISA.

SPR_Principle cluster_surface Sensor Chip Surface cluster_flow Flow Cell cluster_output Data Output ligand Immobilized Off-Target Protein binding Binding Event (Change in Refractive Index) ligand->binding analyte_in FMP Derivative (Analyte In) analyte_in->binding analyte_out Analyte Out binding->analyte_out sensorgram Sensorgram (Response vs. Time) binding->sensorgram kinetics Kinetic Parameters (ka, kd, KD) sensorgram->kinetics

Sources

A Comparative Review of Functionalization Methods for Natural Phenols: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Natural phenols represent a vast and structurally diverse class of secondary metabolites found throughout the plant kingdom. Their inherent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties have positioned them as promising scaffolds in drug discovery and development.[1] However, the therapeutic potential of many natural phenols is often hampered by limitations such as poor bioavailability, low water solubility, and metabolic instability.[1][2] To overcome these hurdles, the strategic functionalization of the phenolic moiety has emerged as a critical tool for medicinal chemists and pharmaceutical scientists. This guide provides a comparative overview of key functionalization methods, offering insights into their mechanisms, experimental protocols, and the impact of these modifications on the physicochemical and biological properties of natural phenols.

O-Functionalization: Modifying the Phenolic Hydroxyl Group

The hydroxyl group of phenols is the most common site for chemical modification, primarily through etherification and esterification reactions. These strategies can profoundly alter the polarity, lipophilicity, and, consequently, the bioactivity of the parent molecule.

Etherification: Enhancing Stability and Lipophilicity

Etherification involves the replacement of the acidic proton of the phenolic hydroxyl group with an alkyl or aryl substituent, forming a stable ether linkage. This modification generally increases the lipophilicity and metabolic stability of the parent phenol.

Common Etherification Strategies:

  • Williamson Ether Synthesis: A classical and widely used method involving the reaction of a phenoxide ion with an alkyl halide. The phenoxide is typically generated in situ by treating the phenol with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

  • Ullmann Condensation: This method is particularly useful for the synthesis of diaryl ethers and involves the copper-catalyzed reaction of a phenol with an aryl halide.[3][4] Modern protocols often utilize soluble copper catalysts with ligands to achieve milder reaction conditions.[5]

  • Palladium-Catalyzed Allylic Etherification: A more recent method that allows for the introduction of an allyl group, providing a handle for further diversification. This reaction typically employs a palladium catalyst, such as PdCl₂(dppf), and a suitable allyl source like vinyl ethylene carbonate.[6]

Comparative Analysis of Etherification Methods:

MethodKey FeaturesAdvantagesDisadvantages
Williamson Ether Synthesis Reaction of a phenoxide with an alkyl halide.Simple, versatile for alkyl ethers, readily available reagents.Requires a strong base, may not be suitable for sensitive substrates.
Ullmann Condensation Copper-catalyzed reaction of a phenol with an aryl halide.Effective for diaryl ether synthesis.Traditionally requires high temperatures, stoichiometric copper, and activated aryl halides. Modern methods have improved these aspects.
Palladium-Catalyzed Allylic Etherification Palladium-catalyzed reaction with an allylic electrophile.Mild reaction conditions, good regioselectivity, introduces a versatile functional group.Catalyst can be expensive, may not be suitable for all substrates.

Experimental Protocol: Williamson Etherification of a Phenol

This protocol provides a general procedure for the O-alkylation of phenols.

  • Preparation: To a suspension of the phenol (1 equivalent) and potassium carbonate (K₂CO₃, 2 equivalents) in acetonitrile (15 volumes), add the alkyl halide (1.1 equivalents) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) can be applied.

  • Work-up: After completion, filter the reaction mixture to remove the inorganic salts.

  • Extraction: Wash the filtrate successively with water (2 x 10 volumes) and brine (1 x 15 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Ether Phenol Ether (Ar-O-R) Phenoxide->Ether SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether Salt Salt (KX)

Esterification: Creating Prodrugs and Modulating Bioactivity

Esterification of the phenolic hydroxyl group with a carboxylic acid or its derivative is a common strategy to create prodrugs, enhance lipophilicity, and modulate biological activity. Phenolic esters are often more readily absorbed than the parent phenols and can be hydrolyzed in vivo to release the active phenolic compound.[7]

Common Esterification Strategies:

  • Fischer Esterification: The direct reaction of a phenol with a carboxylic acid in the presence of a strong acid catalyst. This method is often slow and requires harsh conditions for phenols due to their lower nucleophilicity compared to aliphatic alcohols.[8]

  • Acylation with Acid Chlorides or Anhydrides: A more efficient method that utilizes more reactive acylating agents. The reaction is often carried out in the presence of a mild base, such as pyridine, to neutralize the liberated acid.[8]

  • Mitsunobu Reaction: A versatile and mild method for the esterification of phenols with carboxylic acids using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][9][10][11] This reaction proceeds with an inversion of configuration if a chiral secondary alcohol is used, although this is not relevant for phenols.

Comparative Analysis of Esterification Methods:

MethodKey FeaturesAdvantagesDisadvantages
Fischer Esterification Acid-catalyzed reaction of a phenol with a carboxylic acid.Simple reagents.Slow reaction, harsh conditions, often low yields for phenols.
Acylation with Acid Chlorides/Anhydrides Reaction with a more reactive acylating agent.Faster and more efficient than Fischer esterification.Acylating agents can be moisture-sensitive, produces stoichiometric byproducts.
Mitsunobu Reaction Reaction with a carboxylic acid, PPh₃, and an azodicarboxylate.Mild conditions, high yields, broad substrate scope.Stoichiometric amounts of phosphine oxide and hydrazine byproducts can complicate purification.

Experimental Protocol: Mitsunobu Esterification of a Phenol

This protocol provides a general procedure for the Mitsunobu reaction.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel. The triphenylphosphine oxide and the hydrazine byproduct can often be removed by careful choice of the elution solvent.

Mitsunobu_Reaction Reagents Phenol (Ar-OH) Carboxylic Acid (R-COOH) PPh₃ DIAD Intermediate Phosphonium Intermediate Reagents->Intermediate Reaction Ester Phenolic Ester (Ar-O-COR) Intermediate->Ester Nucleophilic Attack Byproducts Ph₃P=O DIAD-H₂

Glycosylation: Enhancing Solubility and Bioavailability

Glycosylation, the attachment of a sugar moiety to the phenolic hydroxyl group, is a powerful strategy to significantly increase the water solubility and often the bioavailability of natural phenols.[12] Many phenolic compounds exist naturally as glycosides.

Common Glycosylation Strategies:

  • Koenigs-Knorr Reaction: A classical method for glycosylation that involves the reaction of a glycosyl halide with a phenol in the presence of a promoter, typically a silver or mercury salt.[13][14] The stereochemical outcome is often influenced by the protecting group at the C2 position of the glycosyl donor.[13]

  • Enzymatic Glycosylation: A highly regio- and stereoselective method that utilizes glycosyltransferases to catalyze the formation of the glycosidic bond.[15] This approach offers a green and efficient alternative to chemical methods.

Comparative Analysis of Glycosylation Methods:

MethodKey FeaturesAdvantagesDisadvantages
Koenigs-Knorr Reaction Reaction of a glycosyl halide with a phenol using a metal salt promoter.Well-established method.Requires stoichiometric amounts of heavy metal salts, which can be toxic and difficult to remove. Protecting group chemistry is often necessary.
Enzymatic Glycosylation Use of glycosyltransferases to form the glycosidic bond.High regio- and stereoselectivity, mild reaction conditions, environmentally friendly.Enzymes can be expensive and may have limited substrate scope.

Experimental Protocol: Enzymatic Glycosylation of Quercetin

This protocol describes a general procedure for the enzymatic glycosylation of a flavonoid, quercetin, using a glycosyltransferase.

  • Reaction Setup: In a reaction vessel, prepare a solution containing quercetin (e.g., 1 g/L), a sugar donor such as sucrose, and a buffer solution to maintain the optimal pH for the enzyme (e.g., pH 7.2).[12]

  • Enzyme Addition: Add the glycosyltransferase enzyme (e.g., UGT73G1) and a co-factor regenerating system if necessary (e.g., sucrose synthase).[12]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40 °C) for a specified period (e.g., 16 hours).[12]

  • Quenching and Extraction: Stop the reaction by adding a solvent like methanol or by heat inactivation. Extract the glycosylated products from the reaction mixture.

  • Purification: Purify the desired glycosylated quercetin derivatives using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Glycosylation_Workflow Phenol Phenol (Aglycone) Glycoside Phenolic Glycoside Phenol->Glycoside Sugar_Donor Sugar Donor (e.g., UDP-Glucose) Sugar_Donor->Glycoside Enzyme Glycosyltransferase Enzyme->Glycoside Catalysis

C-H Functionalization: Direct Modification of the Aromatic Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the diversification of phenolic compounds, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds directly on the aromatic ring without the need for pre-functionalization.[9][16][17]

Key Approaches to C-H Functionalization:

  • Transition-Metal Catalysis: A wide range of transition metals, including palladium, rhodium, ruthenium, and copper, have been employed to catalyze the regioselective C-H functionalization of phenols.[17][18] The regioselectivity (ortho, meta, or para) can often be controlled by the choice of catalyst, ligand, and directing group.[9][19]

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis has provided a mild and environmentally friendly approach to C-H functionalization, often proceeding through radical intermediates.[9]

Comparative Analysis of C-H Functionalization Approaches:

ApproachKey FeaturesAdvantagesDisadvantages
Transition-Metal Catalysis Utilizes a transition metal catalyst to activate C-H bonds.High efficiency, good control over regioselectivity.Catalyst can be expensive and may require inert atmosphere.
Photoredox Catalysis Uses visible light and a photocatalyst to initiate the reaction.Mild reaction conditions, environmentally benign.Substrate scope can be limited, and regioselectivity can be challenging to control.

Experimental Protocol: Copper-Catalyzed Ortho-C-H Bond Functionalization

This protocol outlines a general procedure for the copper-catalyzed ortho-C-H functionalization of phenols with α-aryl-α-diazoesters.[9]

  • Reaction Setup: In a reaction tube, combine the phenol (1 equivalent), the α-aryl-α-diazoester (1.2 equivalents), and a copper catalyst (e.g., Cu(OAc)₂, 10 mol%) in a suitable solvent such as dichloromethane (DCM).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the ortho-functionalized phenol.

CH_Functionalization Phenol Phenol Functionalized_Phenol C-H Functionalized Phenol Phenol->Functionalized_Phenol Reagent Functionalizing Reagent (e.g., Alkene, Aryl Halide) Reagent->Functionalized_Phenol Catalyst Catalyst (e.g., Transition Metal) Catalyst->Functionalized_Phenol C-H Activation

Comparative Data on Functionalized Phenols

The choice of functionalization method should be guided by the desired physicochemical and biological properties of the final compound. The following table summarizes the general impact of different functionalization strategies on key parameters.

FunctionalizationImpact on SolubilityImpact on StabilityImpact on Bioavailability
Etherification Decreases water solubility, increases lipid solubility.[20]Generally increases metabolic stability.Can improve oral absorption due to increased lipophilicity.[20]
Esterification Generally decreases water solubility, increases lipid solubility.Can act as prodrugs, cleaved by esterases in vivo.Often improves bioavailability by enhancing absorption.[7]
Glycosylation Significantly increases water solubility.[12]Stability can be variable, susceptible to enzymatic hydrolysis.Can enhance bioavailability by improving solubility and absorption.[12]
C-H Functionalization Variable, depends on the nature of the introduced group.Generally stable C-C or C-heteroatom bonds are formed.Highly dependent on the specific modification.

Conclusion and Future Perspectives

The functionalization of natural phenols is a dynamic and evolving field that holds immense promise for the development of new therapeutics. The choice of the appropriate functionalization strategy is a critical decision that must be based on a thorough understanding of the desired properties of the final molecule. While traditional methods like Williamson ether synthesis and Fischer esterification remain valuable tools, modern approaches such as transition-metal-catalyzed C-H functionalization and enzymatic glycosylation offer greater efficiency, selectivity, and sustainability.

Future research will likely focus on the development of even more selective and efficient catalytic systems, the expansion of the biocatalytic toolbox for phenolic modification, and a deeper understanding of the structure-activity relationships of functionalized phenols. The continued exploration of novel functionalization strategies will undoubtedly unlock the full therapeutic potential of this remarkable class of natural products.

References

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Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a specialized operational protocol for handling 3-Fluoro-4-(methylthio)phenol (CAS: 13333-79-4). It is designed for researchers requiring immediate, actionable safety logistics without the fluff of standard safety data sheets.

Executive Safety Assessment

Compound Profile:

  • State: Solid (typically off-white to pale yellow crystalline powder).

  • Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1]

  • Operational Hazard: Stench. As a thioether-substituted phenol, this compound possesses a potent, pervasive sulfur odor. Poor handling will contaminate laboratory air handling systems and clothing.

  • Chemical Behavior: The phenolic hydroxyl is acidic (pKa ~9-10); the methylthio group is nucleophilic and oxidizable.

The "Why" Behind the Protocol: Standard nitrile gloves provide insufficient protection against phenols for prolonged periods. Phenolic compounds can anesthetize the skin, meaning a researcher may not feel a burn until tissue damage has occurred. Furthermore, the lipophilic methylthio group enhances skin permeation. Do not rely on single-gloving.

PPE & Engineering Controls Matrix

This matrix replaces generic advice with a permeation-based selection strategy.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Mandatory) Zero-tolerance for open-bench handling. The thioether moiety releases volatile odors that adsorb onto surfaces. Airflow: >100 fpm face velocity.
Hand (Primary) Double Gloving (Nitrile) Inner: 4 mil Nitrile (dexterity). Outer: 5-8 mil Nitrile (sacrificial). Change frequency: Immediately upon splash or every 30 mins.
Hand (High Risk) Laminate / Butyl For stock solution preparation or spills >1g. Phenols permeate nitrile in <15 mins; Laminate (e.g., Silver Shield) offers >4h breakthrough.
Eye/Face Chemical Goggles Safety glasses are insufficient for phenols. Vapors can cause ocular surface damage.[1][2]
Body Lab Coat (Buttoned) Standard cotton/poly blend is acceptable.
Visualization: PPE Selection Logic

PPE_Logic Task Task Definition Weighing Weighing / Solid Handling Task->Weighing Solvent Dissolving / Reaction Task->Solvent Spill Spill Cleanup Task->Spill Glove1 Double Nitrile (Standard) Weighing->Glove1 Resp Fume Hood Only Weighing->Resp Dust Control Solvent->Glove1 < 10 min exposure Glove2 Silver Shield / Butyl Overlay Solvent->Glove2 > 10 min exposure Solvent->Resp Vapor Control Spill->Glove2 Mandatory Spill->Resp

Figure 1: Decision tree for selecting glove material based on task duration and risk of saturation. Note the escalation to Laminate/Butyl gloves for liquid handling.

Operational Protocol: The "Odor-Containment" Workflow

The following step-by-step method ensures self-validating safety (if you smell it, the containment failed).

Phase A: Preparation (The "Bleach Trap")

Before opening the vial, prepare an oxidation station to neutralize the sulfur odor immediately.

  • Prepare Scrubber Solution: Mix 10% Household Bleach (Sodium Hypochlorite) with water (1:10 ratio).

    • Chemistry: Hypochlorite oxidizes the methylthio group (

      
      ) to a sulfoxide (
      
      
      
      ) or sulfone (
      
      
      ), which are non-volatile and odorless.
  • Soak Station: Place a large beaker of this solution inside the fume hood. All spatulas, weigh boats, and pipettes go directly into this bath after use.

Phase B: Weighing & Transfer
  • Tare Balance: If possible, place a micro-balance inside the hood. If the balance is outside:

    • Tare a screw-cap vial (pre-weighed).

    • Bring the vial into the hood.

    • Add solid 3-Fluoro-4-(methylthio)phenol.

    • Cap the vial tightly before removing it from the hood to check the final weight.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy; static dispersal is a primary cause of hood contamination.

Phase C: Reaction Setup
  • Solvent Choice: The compound is soluble in DCM, Methanol, and DMSO.

    • Warning: DMSO enhances skin permeability. If using DMSO, the "High Risk" PPE (Laminate gloves) becomes mandatory.

  • Addition: Add the solid to the reaction vessel via a powder funnel. Immediately rinse the funnel with the reaction solvent, then place the funnel into the Bleach Trap .

Emergency Response & Decontamination

Spill Response (Solid)
  • Isolate: Inform nearby personnel. Do not attempt to sweep (creates dust).

  • Cover: Place a paper towel soaked in the Scrubber Solution (dilute bleach) over the spill. This prevents dust lofting and begins odor neutralization.

  • Collect: Scoop the wet slurry into a hazardous waste bag.

  • Clean: Wipe the surface with water, then ethanol.

Skin Exposure (Phenol Protocol)[2][4][5][6]
  • Immediate Action: If on gloves, remove immediately.[3] If on skin, do not just rinse with water. Phenols are lipophilic and difficult to wash off with water alone.

  • PEG 300/400 Wash: If available, swab the area with Polyethylene Glycol (PEG 300 or 400) for 2 minutes, then rinse with water. PEG acts as a solvent to extract the phenol from the skin pores.

  • Water Rinse: If PEG is unavailable, flush with water for a minimum of 15 minutes.

Disposal Strategy

Waste Stream Management:

  • Solid Waste: Dispose of contaminated solids (gloves, paper towels) in a sealed bag labeled "Toxic/Stench."

  • Liquid Waste:

    • Reaction Mixtures: Standard Halogenated/Non-Halogenated organic waste streams.

    • Scrubber Solution (Bleach Bath): Allow the bleach bath to sit for 24 hours to ensure full oxidation. Check pH (neutralize if necessary) and dispose of via drain (if permitted by local EHS) or aqueous waste.

Visualization: Decontamination Workflow

Decon_Flow Start Contaminated Item Type Item Type? Start->Type Glassware Glassware / Spatula Type->Glassware Disposable Gloves / Wipes Type->Disposable Bleach Submerge in 10% Bleach (30 mins) Glassware->Bleach Oxidize Odor Bag Double Bag (Ziploc) Disposable->Bag Contain Odor Wash Normal Detergent Wash Bleach->Wash Bin Solid Hazardous Waste Bag->Bin

Figure 2: Decontamination workflow emphasizing odor neutralization before final disposal.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13333-79-4, 3-Fluoro-4-(methylthio)phenol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Phenol: Systemic Agent. OSHA Occupational Chemical Database. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EHS. (2020). Standard Operating Procedure: Thiol and Sulfide Handling. Retrieved from [Link]

Sources

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